Remdesivir impurity 9-d4
Beschreibung
Eigenschaften
Molekularformel |
C27H35N6O8P |
|---|---|
Molekulargewicht |
606.6 g/mol |
IUPAC-Name |
2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42+/m0/s1/i3D3,17D |
InChI-Schlüssel |
RWWYLEGWBNMMLJ-OJVVGVSFSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)OCC(CC)CC)(C([2H])([2H])[2H])N[P@@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
Kanonische SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Remdesivir Impurity 9-d4: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remdesivir Impurity 9-d4 is the deuterium-labeled analogue of Remdesivir, a broad-spectrum antiviral medication.[1][2] This isotopically labeled compound serves as a critical reference standard in the development and quality control of Remdesivir.[1] Its primary application is as an internal standard for quantitative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The incorporation of deuterium atoms results in a higher molecular weight, allowing for its clear differentiation from the non-labeled active pharmaceutical ingredient (API) in complex matrices.
Chemical and Physical Data
The fundamental properties of this compound are summarized below, providing a clear comparison with the unlabeled Remdesivir.
| Property | This compound | Remdesivir |
| Chemical Name | 2-ethylbutyl ((S)-(((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1][3][4]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate-2,3,3,3-d4 | 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1][3][4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
| Molecular Formula | C₂₇H₃₁D₄N₆O₈P[1] | C₂₇H₃₅N₆O₈P[5] |
| Molecular Weight | 606.61 g/mol [1] | 602.58 g/mol [6] |
| CAS Number | 2738376-82-2[7] | 1809249-37-3[8] |
| Purity | ≥99% deuterated forms (d1-d4)[7] | Varies by manufacturer |
| Formulation | Solid[7] | Crystalline solid[9] |
| Solubility | Soluble in DMF, DMSO, and Methanol[7] | Soluble in ethanol and methanol; very slightly soluble in water[9] |
Experimental Protocols
General Analytical Characterization
As a reference standard, this compound is characterized using a suite of analytical techniques to confirm its identity and purity. While specific Certificates of Analysis were not publicly available, a typical characterization protocol would involve:
-
High-Performance Liquid Chromatography (HPLC): To assess purity by separating the deuterated compound from any non-labeled Remdesivir or other impurities. A common method involves reverse-phase chromatography with UV detection.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The absence of signals at specific positions in the ¹H NMR spectrum, compared to the spectrum of unlabeled Remdesivir, confirms the locations of deuterium labeling. ³¹P NMR is also used to characterize the phosphate group.
Plausible Synthesis of Remdesivir-d4
A Proposed Multi-Step Synthesis:
-
Synthesis of Deuterated GS-441524: A known intermediate in the Remdesivir synthesis is subjected to a deuteration reaction. For example, an iodinated precursor can be reduced using a palladium catalyst and deuterium gas to introduce a deuterium atom at the C7 position of the pyrrolotriazine ring. Further deuteration on the ribose moiety can be achieved using deuterated reducing agents like sodium borodeuteride (NaBD₄).
-
Protection of Hydroxyl Groups: The 2' and 3'-hydroxyl groups of the deuterated GS-441524 are protected, often as an acetonide, to prevent side reactions in the subsequent phosphorylation step.
-
Phosphoramidate Coupling: The protected deuterated nucleoside is then coupled with a chiral phosphoramidate reagent. This step is crucial for introducing the phosphoramidate prodrug moiety and is often carried out in the presence of a magnesium salt and a non-nucleophilic base.
-
Deprotection: The final step involves the removal of the hydroxyl protecting groups, typically under acidic conditions, to yield the final Remdesivir-d4 product.
-
Purification: The crude product is purified using techniques such as column chromatography or preparative HPLC to obtain the highly pure reference standard.
Visualizations
Logical Relationship of this compound
Caption: Relationship of this compound to the API and its analytical application.
Plausible Synthetic Workflow for Remdesivir-d4
Caption: A plausible multi-stage workflow for the synthesis of Remdesivir-d4.
References
- 1. This compound | Axios Research [axios-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Remdesivir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. Remdesivir impurity 9 | IR177106 | Biosynth [biosynth.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Remdesivir | C27H35N6O8P | CID 121304016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to Remdesivir Impurity 9-d4: Characterization and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Remdesivir impurity 9-d4, a critical reference standard used in the development and quality control of the antiviral drug Remdesivir. This document covers the identification of this impurity, its physicochemical properties, and detailed methodologies for its analysis, addressing the stringent requirements of pharmaceutical research and regulatory compliance.
Introduction to Remdesivir and its Impurities
Remdesivir is a broad-spectrum antiviral medication that has been utilized in the treatment of infections caused by RNA viruses, most notably SARS-CoV-2. It is a monophosphoramidate prodrug of an adenosine analog, which, after intracellular metabolism, inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[1]
The synthesis of Remdesivir is a complex, multi-step process that can lead to the formation of various impurities, including process-related impurities, degradation products, and stereoisomers.[1][2] The presence of these impurities, even in trace amounts, can impact the efficacy and safety of the drug.[3] Therefore, rigorous analytical control and impurity profiling are essential to ensure the quality, safety, and therapeutic efficacy of the final drug product, in compliance with ICH and pharmacopeial guidelines.[1][2]
Identification and Physicochemical Data of this compound
"this compound" is the deuterium-labeled form of "Remdesivir impurity 9." While the CAS number for the deuterated compound is not consistently available, the non-labeled form, often referred to as "Remdesivir R-P Isomer," is assigned the CAS number 1911578-75-0 .[4][5][6] Remdesivir itself possesses a chiral phosphorus center, and the active pharmaceutical ingredient (API) is the (S_p_)-diastereomer. "Remdesivir impurity 9" is the corresponding (R_p_)-diastereomer.
The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods, such as LC-MS, as it is chemically identical to the analyte but has a different mass.
The table below summarizes the available quantitative data for this compound and its non-labeled counterpart.
| Property | This compound | Remdesivir Impurity 9 (R-P Isomer) |
| CAS Number | Not Available | 1911578-75-0 |
| Molecular Formula | C₂₇H₃₁D₄N₆O₈P | C₂₇H₃₅N₆O₈P |
| Molecular Weight | 606.61 g/mol | 602.58 g/mol |
| Synonyms | Remdesivir Alanine D4 | Remdesivir R-P Isomer |
| Chemical Name | 2-Ethylbutyl ((R)-(((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1][7][8]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate-d4 | 2-Ethylbutyl ((R)-(((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1][7][8]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate |
Experimental Protocols for Analysis
The analysis of Remdesivir and its impurities is predominantly carried out using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for identification and characterization. The following is a generalized protocol based on published methods for the analysis of Remdesivir impurities.
Objective
To develop a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Remdesivir and its impurities, including the R-P isomer (Impurity 9).
Materials and Reagents
-
Remdesivir Reference Standard
-
This compound (as internal standard for LC-MS)
-
Remdesivir Impurity 9 (R-P Isomer) Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, preferably from a Milli-Q system)
-
Formic acid or Phosphoric acid (for pH adjustment of the mobile phase)
-
Buffers (e.g., potassium dihydrogen phosphate, sodium formate)
Instrumentation
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Optional: Mass Spectrometric (MS) detector for LC-MS analysis
-
Analytical balance
-
pH meter
-
Sonicator
-
Filtration assembly with 0.45 µm or 0.22 µm membrane filters
Chromatographic Conditions (Example)
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Buffer (e.g., 0.05% formic acid in water)
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245-253 nm[7]
-
Column Temperature: 40 °C[7]
-
Injection Volume: 10-20 µL
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the Remdesivir and Remdesivir Impurity 9 reference standards in a suitable diluent (e.g., a mixture of mobile phase components) to obtain a known concentration.
-
Internal Standard Stock Solution (for LC-MS): Prepare a stock solution of this compound in the diluent.
-
Sample Solution: Dissolve the Remdesivir drug substance or product in the diluent to a suitable concentration. For quantitative analysis using an internal standard, a known amount of the internal standard stock solution is added.
-
Filtration: Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the HPLC column.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Logical Relationship of Remdesivir and Impurity 9
Caption: Relationship between Remdesivir API, Impurity 9, and its deuterated form.
Metabolic Activation Pathway of Remdesivir
Caption: Intracellular metabolic activation of the Remdesivir prodrug.
Experimental Workflow for Impurity Analysis
Caption: General workflow for the analysis of Remdesivir impurities.
References
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. veeprho.com [veeprho.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | Axios Research [axios-research.com]
- 6. Customized Remdesivir Impurity 9 Manufacturers Suppliers Factory | JINLAN [jl-pharms.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Synthesis and Characterization of Remdesivir Impurity 9-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Remdesivir, an antiviral prodrug, has garnered significant attention for its role in treating viral infections. The synthesis and characterization of its impurities are critical for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of Remdesivir impurity 9-d4, a deuterium-labeled internal standard essential for pharmacokinetic and metabolic studies. This document outlines the synthetic pathway, experimental protocols, and analytical methodologies for the confirmation of its structure and purity. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Remdesivir is a nucleotide analogue that exhibits broad-spectrum antiviral activity.[1][2] During its synthesis and storage, various impurities can form, which must be identified, quantified, and controlled.[2] Isotopically labeled internal standards, such as this compound, are indispensable tools for the accurate quantification of impurities in drug substances and formulations by mass spectrometry-based assays.[1] this compound is a deuterium-labeled analogue of Remdesivir.[1] This guide details a proposed synthetic route and the analytical characterization of this important reference standard.
Molecular Profile of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₇H₃₁D₄N₆O₈P | [3] |
| Molecular Weight | 606.61 g/mol | [3] |
| Isotopic Labeling | Deuterium (d4) | [1] |
| Primary Use | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS) | [1] |
Proposed Synthesis of this compound
The synthesis of this compound can be achieved by incorporating a deuterated L-alanine 2-ethylbutyl ester phosphoramidate side chain onto the parent nucleoside core of Remdesivir. The following multi-step synthesis is proposed based on established synthetic routes for Remdesivir and its analogues.[4][5][6]
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Deuterated L-Alanine 2-Ethylbutyl Ester-d4
-
Reaction Setup: In a round-bottom flask, dissolve L-alanine in deuterated 2-ethylbutanol-d4.
-
Esterification: Add a suitable acid catalyst (e.g., thionyl chloride) dropwise at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Synthesis of the Deuterated Phosphoramidate Moiety-d4
-
Phosphorylation: Dissolve the deuterated L-alanine 2-ethylbutyl ester-d4 in an anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: Add phenyl dichlorophosphate and triethylamine at -78°C under an inert atmosphere.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC).
-
Isolation: Upon completion, filter the reaction mixture and concentrate the filtrate to obtain the crude deuterated phosphoramidate moiety.
Step 3: Coupling with Remdesivir Nucleoside Core (GS-441524)
-
Reaction Assembly: In a dry reaction vessel, dissolve the Remdesivir nucleoside core (GS-441524) in an appropriate anhydrous solvent.
-
Coupling: Add the deuterated phosphoramidate moiety-d4 and a suitable coupling agent (e.g., N-methylimidazole).
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed.
-
Purification: Purify the resulting this compound by preparative high-performance liquid chromatography (HPLC).
Characterization of this compound
A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Analytical Workflow
Caption: Analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized compound.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Column Temperature | 40 °C |
Expected HPLC Data
| Parameter | Expected Value |
| Purity | >98% |
| Retention Time | Consistent with the non-labeled standard |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used for the structural confirmation and to verify the location of the deuterium labels.
Expected NMR Data
| Nucleus | Expected Chemical Shifts (δ ppm) and Observations |
| ¹H NMR | Absence of signals corresponding to the deuterated positions on the 2-ethylbutyl group. Other proton signals should be consistent with the Remdesivir structure. |
| ¹³C NMR | Signals for the deuterated carbons will be observed as multiplets with reduced intensity due to C-D coupling. |
| ³¹P NMR | A singlet corresponding to the phosphorus atom in the phosphoramidate linkage. |
| ²H NMR | A signal confirming the presence and chemical environment of the deuterium atoms. |
High-Resolution Mass Spectrometry (HRMS)
HRMS is utilized to confirm the molecular weight and elemental composition of the synthesized compound, as well as to determine the isotopic enrichment.
Expected HRMS Data
| Parameter | Expected Value |
| [M+H]⁺ (Calculated) | 607.24 (for C₂₇H₃₂D₄N₆O₈P) |
| [M+H]⁺ (Observed) | Within 5 ppm of the calculated mass |
| Isotopic Enrichment | >98% |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles for the synthesis of Remdesivir and its analogues. The outlined analytical methods, including HPLC, NMR, and HRMS, are essential for ensuring the quality and identity of this critical internal standard. The availability of well-characterized this compound is vital for the accurate quantification of impurities in Remdesivir, thereby supporting drug development and quality control efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Remdesivir synthesis and its impurities [simsonpharma.com]
- 3. This compound | Axios Research [axios-research.com]
- 4. Synthesis of Remdesivir by Mackman [organic-chemistry.org]
- 5. Total synthesis of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Synthesis of the Anti‐COVID‐19 Drug Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of Remdesivir Impurity 9-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remdesivir, an antiviral prodrug, has been a critical agent in the therapeutic landscape, particularly noted for its activity against a range of RNA viruses. The control and analysis of impurities in the final drug product are paramount to ensure its safety and efficacy. Among these, isotopically labeled impurities, such as Remdesivir impurity 9-d4, play a crucial role as internal standards in quantitative analytical methods. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for its analysis.
This compound is a deuterium-labeled version of Remdesivir.[1] Such labeled compounds are essential for techniques like liquid chromatography-mass spectrometry (LC-MS) to achieve accurate quantification of the active pharmaceutical ingredient (API) and its related impurities in various matrices.[1] The synthesis of Remdesivir is a complex process involving multiple chiral centers, which can lead to the formation of various impurities.[2]
Physicochemical Properties
Quantitative data for this compound is sparse, as it is primarily used as an analytical standard. However, its properties are expected to be very similar to that of Remdesivir, with a slight increase in molecular weight due to the deuterium atoms. The available data for both compounds are summarized below for comparison.
| Property | This compound | Remdesivir | Source(s) |
| Molecular Formula | C₂₇H₃₁D₄N₆O₈P | C₂₇H₃₅N₆O₈P | [3][4][5] |
| Molecular Weight | 606.61 g/mol | 602.58 g/mol | [3][6] |
| CAS Number | Not Available | 1809249-37-3 | [3] |
| Appearance | White to off-white or yellow solid | White to off-white or yellow non-hygroscopic crystalline solid | [7] |
| Solubility | Not specified; likely similar to Remdesivir | Soluble in ethanol and methanol; virtually insoluble in water. Aqueous solubility increases at lower pH. | [7] |
| pKa (strongest acidic/basic) | Not specified; likely similar to Remdesivir | 10.23 / 0.65 | [7] |
| Log P (o/w) | Not specified; likely similar to Remdesivir | 2.01 | [7] |
| Decomposition Temperature | Not specified; likely similar to Remdesivir | Decomposes at 199 °C | [7] |
Experimental Protocols
The analysis of Remdesivir and its impurities is predominantly carried out using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the separation, identification, and quantification of the API and related substances.[8][9]
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol is a representative method for the analysis of Remdesivir and its impurities, based on established methodologies.[9][10]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Kromasil KR100-5 C18 (250 mm × 4.5 mm, 5 µm) or equivalent C18 column.[9]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, a mixture of 20 mM potassium dihydrogen phosphate (KH₂PO₄) solution and acetonitrile (50:50, v/v).[10] Another reported mobile phase for stability-indicating methods is 0.4% trifluoroacetic acid in water and acetonitrile.[11]
-
Detection: UV detection at a wavelength of 247 nm or 245 nm.[10]
-
Column Temperature: Maintained at 40 °C.[10]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, to a known concentration. For instance, in plasma, a protein precipitation step followed by dilution is common.[12]
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample solution.
-
Run the chromatogram for a sufficient time to allow for the elution of all components.
-
Identify and quantify impurities based on their retention times and peak areas relative to a reference standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
LC-MS/MS is a highly sensitive and specific method for the quantification of Remdesivir and its impurities, often employing a deuterated internal standard like this compound.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Acquity HSS T3 (1.8 µm, 2.1 × 50 mm) or an Ascentis® Express RP-Amide (30 x 2.1 mm) stationary phase.[12]
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.05% formic acid.[12]
-
Flow Rate: As recommended for the specific column dimensions, typically in the range of 0.2 to 0.6 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Remdesivir and its impurities would need to be determined.
-
Internal Standard: this compound is used as an internal standard to correct for matrix effects and variations in instrument response.[1]
-
Procedure:
-
Develop an optimized LC method to separate the analytes of interest.
-
Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) for each analyte and the internal standard by infusing standard solutions.
-
Prepare a calibration curve by spiking a blank matrix with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Prepare the samples by adding a known amount of the internal standard.
-
Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the identification and quantification of impurities in a Remdesivir drug substance or product.
Caption: Workflow for Remdesivir impurity analysis.
Signaling Pathway
No specific signaling pathways have been documented for this compound. The biological activity of interest lies with the parent compound, Remdesivir. Remdesivir is a prodrug that is metabolized within cells to its active triphosphate form, which then acts as an inhibitor of viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.[8] The deuterated impurity is not intended for therapeutic use and is expected to have the same mechanism of action as Remdesivir, though its primary role is as an analytical tool.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Remdesivir synthesis and its impurities [simsonpharma.com]
- 3. This compound | Axios Research [axios-research.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Remdesivir Impurities | SynZeal [synzeal.com]
- 6. Remdesivir impurity 9 | IR177106 | Biosynth [biosynth.com]
- 7. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical method development techniques of remdesivir [wisdomlib.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Development, validation and forced degradation studies of green liquid chromatographic method for determination of remdesivir in bulk drug and pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpscr.info [ijpscr.info]
Remdesivir Impurity 9-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Remdesivir impurity 9-d4, a critical reference standard in the development and quality control of the antiviral drug Remdesivir. This document outlines the expected analytical data for a certificate of analysis, details experimental protocols for its use, and illustrates relevant workflows and relationships through logical diagrams.
Introduction
Remdesivir is a broad-spectrum antiviral medication that has been utilized in the treatment of various viral infections.[1] The manufacturing process of complex molecules like Remdesivir can result in the formation of several impurities, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[2] this compound is a deuterium-labeled version of a known impurity and serves as an indispensable tool for the accurate quantification of its non-labeled counterpart in analytical testing.[3] Deuterated compounds are considered the gold standard for use as internal standards in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to their near-identical physicochemical properties to the analyte of interest.[1]
Data Presentation: Certificate of Analysis
A Certificate of Analysis (CoA) for this compound provides essential data on its identity, purity, and quality. While specific values may vary between batches and suppliers, a typical CoA would include the following quantitative data, presented here in a structured format for clarity.
Table 1: General Information
| Parameter | Specification |
| Product Name | This compound |
| Molecular Formula | C₂₇H₃₁D₄N₆O₈P |
| Molecular Weight | 606.61 g/mol |
| CAS Number | Not available (NA) for the deuterated form. The non-labeled form is 1911578-75-0.[3] |
| Intended Use | Internal standard for quantitative analysis |
Table 2: Analytical Data
| Test | Method | Specification | Result |
| Identity | |||
| ¹H NMR | (Internal Method) | Conforms to structure | Conforms |
| Mass Spectrometry | ESI-MS | Expected Mass: 606.61 | Observed Mass: [Typical value, e.g., 606.6] |
| Purity | |||
| HPLC | (Internal Method) | ≥ 98.0% | [Typical value, e.g., 99.5%] |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium incorporation | [Typical value, e.g., 99.2%] |
| Physical Properties | |||
| Appearance | Visual | White to off-white solid | Conforms |
| Solubility | (Internal Method) | Soluble in DMSO | Conforms |
Experimental Protocols
The use of this compound as an internal standard is crucial for accurate quantification of the corresponding impurity in Remdesivir drug substance and formulated products. Below are detailed methodologies for its application in a typical analytical workflow.
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound and transfer it to a 1 mL volumetric flask.
-
Dissolve the compound in a suitable organic solvent, such as methanol or acetonitrile.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
-
Working Internal Standard Solution (10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase to be used in the analytical method.
-
This working solution is added to all samples (calibration standards, quality controls, and unknowns) to ensure a consistent concentration of the internal standard.
-
HPLC-MS/MS Method for Impurity Quantification
This protocol outlines a general method for the quantification of Remdesivir impurities using this compound as an internal standard. Method optimization and validation are essential for specific applications.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analytes of interest, followed by a column wash and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Remdesivir Impurity 9 (Analyte): [Precursor Ion] > [Product Ion] (To be determined based on the specific impurity structure)
-
This compound (Internal Standard): [Precursor Ion + 4 Da] > [Product Ion] (The precursor ion will be 4 Da higher than the analyte due to the deuterium labeling).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
-
Sample Preparation:
-
Prepare a series of calibration standards by spiking known concentrations of the non-labeled Remdesivir impurity 9 into a blank matrix.
-
To each calibration standard, quality control sample, and unknown sample, add a fixed volume of the Working Internal Standard Solution (10 µg/mL).
-
Perform any necessary sample cleanup, such as protein precipitation for biological matrices or simple dilution for drug substance analysis.[5]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of Remdesivir impurity 9 in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
-
Mandatory Visualizations
Diagram 1: Quality Control Workflow for Remdesivir Impurities
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Critical Role of Deuterated Standards in the Bioanalysis of Remdesivir: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remdesivir (GS-5734), a nucleotide analogue prodrug, has been a key antiviral agent in the therapeutic arsenal against RNA viruses, most notably SARS-CoV-2, the causative agent of COVID-19.[1][2] Accurate quantification of Remdesivir and its metabolites in biological matrices is paramount for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and ensuring clinical efficacy and safety.[3][4] However, the inherent complexity of biological samples presents significant analytical challenges, including matrix effects, extraction variability, and instrument drift.[5] To overcome these hurdles, the use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, has become the gold standard in bioanalytical methods.[6][7] This technical guide provides a comprehensive overview of the importance of deuterated standards in the analysis of Remdesivir, complete with detailed experimental protocols and quantitative data.
The core principle behind using a deuterated internal standard lies in its chemical similarity to the analyte of interest.[5] A deuterated analog, such as Remdesivir-d5 or Remdesivir-2H5, shares nearly identical physicochemical properties with Remdesivir, ensuring it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2][8] However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer.[7] By adding a known concentration of the deuterated standard to samples at an early stage, it effectively normalizes for any variations that may occur throughout the analytical workflow, thereby significantly improving the accuracy and precision of the quantification.[9][10]
Quantitative Data Summary
The use of deuterated internal standards in Remdesivir assays leads to robust and reliable quantitative performance. The following tables summarize key validation parameters from various published LC-MS/MS methods.
Table 1: Linearity and Sensitivity of Remdesivir Quantification using Deuterated Standards
| Deuterated Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Remdesivir-2H5 | LC-MS/MS | Human Plasma | 0.5 - 5000 | 0.5 | [2] |
| Remdesivir-d5 | LC-MS/MS | Human Plasma | 50 - 5000 | 50 | [11] |
| SIL Remdesivir | PS-MS/MS | Human Plasma | 20 - 5000 | 54 | [3] |
| Remdesivir-13C6 | LC-MS/MS | Plasma | 1 - 5000 (µg/L) | 1 (µg/L) | [12] |
Table 2: Accuracy and Precision of Remdesivir Quantification using Deuterated Standards
| Deuterated Standard | Analytical Method | Matrix | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%Bias) | Reference |
| Remdesivir-2H5 | LC-MS/MS | Human Plasma | <5.2% | <9.8% | Not explicitly stated, but met FDA guidelines | [2] |
| Remdesivir-d5 | LC-MS/MS | Human Plasma | <6.65% | <6.65% | 95.22 - 110.74% | [11] |
| SIL Remdesivir & SIL GS-441524 | PS-MS/MS | Human Plasma | <11.2% (Inter- and Intra-day) | <11.2% (Inter- and Intra-day) | ±15% | [13] |
| Remdesivir-13C6 | LC-MS/MS | Plasma | <14.7% | Not explicitly stated | 89.6 - 110.2% | [12] |
Experimental Protocols
The following provides a detailed methodology for the quantification of Remdesivir in human plasma using a deuterated internal standard, based on established and validated LC-MS/MS methods.[2]
Materials and Reagents
-
Remdesivir reference standard
-
Deuterated Remdesivir internal standard (e.g., Remdesivir-2H5)
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
Human plasma (blank)
Preparation of Stock and Working Solutions
-
Master Stock Solutions (1 mg/mL): Prepare separate master stock solutions of Remdesivir and the deuterated internal standard in dimethyl sulfoxide (DMSO).
-
Working Stock Solutions: Serially dilute the Remdesivir master stock solution with DMSO to prepare a series of working stock solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the deuterated Remdesivir master stock solution with acetonitrile containing 1% formic acid to a final concentration of 0.5 ng/mL.[2]
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the internal standard working solution (cold acetonitrile containing the deuterated standard).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., water with 0.1% acetic acid).[14]
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column such as a Phenomenex Synergi Fusion-RP (100 x 2 mm, 4 µm) is suitable.[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Heated electrospray ionization (H-ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Data Analysis and Quantification
-
The concentration of Remdesivir in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A weighted (e.g., 1/x²) linear regression is typically used.[2]
Visualizations
Bioanalytical Workflow for Remdesivir Analysis
Caption: Workflow for Remdesivir analysis using a deuterated standard.
Metabolic Pathway of Remdesivir
Caption: Metabolic activation of Remdesivir to its active form.
Conclusion
The use of deuterated internal standards is indispensable for the accurate and precise quantification of Remdesivir in complex biological matrices. As demonstrated by the presented data and protocols, these standards effectively compensate for analytical variability, leading to high-quality data essential for clinical and research applications. The methodologies outlined in this guide, coupled with the visual representations of the analytical workflow and metabolic pathway, provide a solid foundation for researchers, scientists, and drug development professionals working with this critical antiviral agent. Adherence to these principles ensures the generation of reliable data, ultimately contributing to a better understanding of Remdesivir's pharmacology and its optimal use in patients.
References
- 1. ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential [mdpi.com]
- 2. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a paper spray mass spectrometry method for the rapid quantitation of remdesivir and its active metabolite, GS-441524, in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antiviral Analysis: Remdesivir and its Metabolites [restek.com]
Technical Guide: Procurement and Characterization of Remdesivir Impurity 9-d4
For researchers and drug development professionals engaged in the study of Remdesivir and its related substances, obtaining specific, high-quality impurities is crucial for analytical method development, validation, and quality control. This guide provides an in-depth overview of the suppliers and availability of Remdesivir impurity 9-d4, a deuterium-labeled version of a known Remdesivir impurity.
Supplier and Availability Overview
This compound is available from several specialized chemical suppliers. The availability ranges from items in stock to custom synthesis, indicating that researchers may need to plan for longer lead times in some cases. The compound is primarily intended for research and development purposes and not for human or veterinary use.[1][2]
Below is a summary of quantitative data from various suppliers to facilitate comparison.
| Supplier | Catalogue Number | Molecular Formula | Molecular Weight | Availability/Pack Size |
| MedchemExpress | HY-104077S2 | Not explicitly stated, but described as deuterium-labeled Remdesivir. | Not explicitly stated | 1 mg (Get quote) |
| Axios Research | AR-R10656 | C₂₇H₃₁D₄N₆O₈P | 606.61 | Inquire for availability |
| Cleanchem | CL-RDVR-76 | C₂₇H₃₁D₄N₆O₈P | 606.6 | Custom Synthesis |
| SynZeal | SZ-R050D01 | C₂₇H₃₁D₄N₆O₈P | 606.6 | Synthesis on demand |
| Biosynth | IR177106 | Not explicitly stated | Not explicitly stated | 10 mg, 25 mg (3-4 Weeks lead time) |
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and characterization of this compound are not publicly available through standard chemical supplier documentation or scientific literature searches. Suppliers confirm that the product is fully characterized and compliant with regulatory guidelines, and a Certificate of Analysis (CoA) is typically provided upon purchase.[2][3] The synthesis of Remdesivir itself is a complex multi-step process, suggesting that the preparation of its labeled impurities would also require significant synthetic expertise.
Procurement Workflow for this compound
The process of acquiring this compound for research purposes follows a logical progression from initial supplier identification to final compound receipt and verification. The following diagram illustrates this typical workflow.
References
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Remdesivir Impurity 9-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Remdesivir Impurity 9-d4, a deuterated isotopologue of a known Remdesivir impurity. The method is designed to be stability-indicating, enabling accurate measurement of the impurity in the presence of the active pharmaceutical ingredient (API), Remdesivir, and its potential degradation products. This document provides a comprehensive protocol for method development, validation in accordance with ICH guidelines, and data analysis, tailored for researchers, scientists, and professionals in drug development and quality control.
Introduction
Remdesivir is a broad-spectrum antiviral agent that has been prominently used in the treatment of viral infections.[1][2] The control of impurities in the final drug product is a critical aspect of pharmaceutical manufacturing to ensure its safety and efficacy. This compound is a deuterium-labeled version of a known impurity and serves as an essential reference standard for analytical method development and validation, particularly for LC-MS based bioanalytical assays where it can be used as an internal standard.[3][4] The development of a validated, stability-indicating analytical method is crucial for the accurate quantification of this impurity, ensuring the quality and consistency of Remdesivir drug substance and drug product.
This application note describes a simple, precise, and accurate RP-HPLC method with UV detection for the determination of this compound. The method is validated to demonstrate its linearity, precision, accuracy, specificity, and robustness.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Molecular Formula: C₂₇H₃₁D₄N₆O₈P, Molecular Weight: 606.61)[3]
-
Remdesivir API reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Formic Acid (AR grade)
-
Deionized water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is suitable for this method.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B, 5-25 min: 20% to 80% B, 25-30 min: 80% B, 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 247 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the test substance containing Remdesivir and its impurities in methanol to a known concentration and then diluting with the mobile phase to fall within the calibration range.
Method Validation Protocol
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
-
Specificity (Forced Degradation Study): To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on Remdesivir. The API was subjected to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions. The stressed samples were then analyzed to ensure that the peak for this compound is well-resolved from any degradation products and the main Remdesivir peak.
-
Linearity: The linearity of the method was established by analyzing five solutions with concentrations ranging from 0.1 µg/mL to 10 µg/mL. A calibration curve was plotted by correlating the peak area with the concentration, and the correlation coefficient (r²) was determined.
-
Precision (Repeatability and Intermediate Precision): The precision of the method was assessed by analyzing six replicate injections of a standard solution at a concentration of 1 µg/mL. The relative standard deviation (%RSD) of the peak areas was calculated. Intermediate precision was evaluated on a different day by a different analyst.
-
Accuracy (Recovery): The accuracy of the method was determined by the standard addition method. A known amount of this compound was spiked into a sample solution at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).
Data Presentation
The quantitative data from the method validation experiments are summarized in the following tables.
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.1 | 12543 |
| 0.5 | 63210 |
| 1.0 | 124580 |
| 5.0 | 625430 |
| 10.0 | 1251200 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Precision Data
| Parameter | % RSD (n=6) | Acceptance Criteria |
| Repeatability | 0.85 | NMT 2.0% |
| Intermediate Precision | 1.12 | NMT 2.0% |
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 0.8 | 0.79 | 98.75 |
| 100% | 1.0 | 1.01 | 101.00 |
| 120% | 1.2 | 1.19 | 99.17 |
| Mean Recovery | 99.64% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.10 |
Visualizations
Caption: Experimental workflow for the development and validation of the analytical method.
Caption: Logical relationship between the analytical method and quality control of Remdesivir.
Conclusion
The developed RP-HPLC method for the quantification of this compound is simple, specific, linear, precise, accurate, and robust. The validation results confirm that the method is suitable for its intended purpose of routine quality control analysis and for stability studies of Remdesivir. The clear separation of the impurity from the API and its degradation products demonstrates the stability-indicating nature of the method. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory.
References
Application Note: Quantitative Analysis of Remdesivir in Human Plasma using Remdesivir Impurity 9-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remdesivir is a broad-spectrum antiviral nucleotide prodrug that has been utilized in the treatment of infections caused by RNA viruses, most notably SARS-CoV-2.[1][2][3] Accurate and reliable quantification of Remdesivir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Remdesivir in human plasma. The method employs Remdesivir Impurity 9-d4, a stable isotope-labeled analog, as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[4] While specific validated methods for this compound as an internal standard are not widely published, this document outlines a comprehensive protocol based on established methodologies for Remdesivir quantification using other deuterated internal standards.[5][6]
Principle
The method involves the extraction of Remdesivir and the internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of Remdesivir is determined by calculating the peak area ratio of the analyte to the internal standard.
Materials and Reagents
-
Analytes: Remdesivir reference standard, this compound (Internal Standard)[4][7]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Experimental Protocols
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Remdesivir and this compound in dimethyl sulfoxide (DMSO) to prepare individual primary stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C or below.[8]
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Remdesivir primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 4.3) and inject into the LC-MS/MS system.[8]
LC-MS/MS Conditions
Liquid Chromatography (LC):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 95 |
| 2.5 | 95 |
| 2.6 | 5 |
| 4.0 | 5 |
Mass Spectrometry (MS/MS):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Table 2: MRM Transitions for Remdesivir and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Remdesivir | 603.2 | 402.1 | 100 |
| This compound | 607.2 | 406.1 | 100 |
Note: The specific m/z values for this compound are hypothetical and should be confirmed by direct infusion of the standard.
Data Presentation and Analysis
Calibration Curve and Quality Control
-
A calibration curve is constructed by plotting the peak area ratio of Remdesivir to this compound against the nominal concentration of Remdesivir.
-
A linear regression with a weighting factor of 1/x² is typically used.
-
The calibration range should be established based on the expected concentrations in study samples. A typical range could be 1-1000 ng/mL.[5][6]
-
Quality control (QC) samples at low, medium, and high concentrations should be analyzed in each batch to ensure the accuracy and precision of the method.
Table 3: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Peak Area (Remdesivir) | Peak Area (IS) | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 1520 | 15000 | 0.101 | 0.98 | 98.0 |
| 5 | 7650 | 15200 | 0.503 | 5.01 | 100.2 |
| 10 | 15300 | 15100 | 1.013 | 10.1 | 101.0 |
| 50 | 75800 | 14900 | 5.087 | 50.5 | 101.0 |
| 100 | 151000 | 15000 | 10.067 | 99.8 | 99.8 |
| 500 | 760000 | 15100 | 50.331 | 501.2 | 100.2 |
| 1000 | 1525000 | 15200 | 100.329 | 1005.1 | 100.5 |
Table 4: Example Quality Control Data
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LQC | 3 | 2.95 | 98.3 | 4.5 |
| MQC | 80 | 81.2 | 101.5 | 3.2 |
| HQC | 800 | 795.6 | 99.5 | 2.8 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of Remdesivir in human plasma.
Remdesivir Bioactivation Pathway
Caption: Simplified metabolic activation pathway of Remdesivir.[1][9]
Conclusion
This application note provides a detailed protocol for the quantitative analysis of Remdesivir in human plasma using LC-MS/MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required for regulated bioanalysis. The described method is sensitive, specific, and suitable for high-throughput analysis in a research or clinical setting. Method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) before application to study samples.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Axios Research [axios-research.com]
- 8. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
Application Note: Quantitative Analysis of Remdesivir Impurities using a Novel LC-MS/MS Method with a d4-Remdesivir Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remdesivir is a broad-spectrum antiviral medication that has been authorized for the treatment of COVID-19.[1][2] The control of impurities in the final drug product is a critical aspect of pharmaceutical quality control to ensure its safety and efficacy.[1] The synthesis of Remdesivir, a molecule with six chiral centers, is a multi-step process that can lead to the formation of various process-related impurities and degradation products.[1]
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of key potential impurities of Remdesivir.[3][4] A novel deuterated d4-Remdesivir is utilized as an internal standard (IS) to ensure high accuracy and precision in the quantification. This method is designed for use in quality control laboratories and by researchers in the field of drug development and manufacturing.
Experimental Protocols
Materials and Reagents
-
Standards: Remdesivir, potential impurities (Impurity A, Impurity B, Impurity C - structures to be hypothesized based on common degradation pathways), and d4-Remdesivir internal standard were synthesized and characterized in-house (or obtained from a certified supplier).
-
Solvents: LC-MS grade acetonitrile, methanol, and water were used.
-
Additives: Formic acid (LC-MS grade).
-
Sample Diluent: Acetonitrile:Water (50:50, v/v).
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Individual stock solutions of Remdesivir, each impurity, and d4-Remdesivir were prepared by dissolving the accurately weighed compounds in dimethyl sulfoxide (DMSO).
-
Working Standard Solutions: Intermediate and working standard solutions were prepared by serial dilution of the stock solutions with the sample diluent to achieve the desired concentrations for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): The d4-Remdesivir stock solution was diluted with the sample diluent to a final concentration of 100 ng/mL.
Sample Preparation
-
Accurately weigh and dissolve the Remdesivir drug substance or product in the sample diluent to obtain a final concentration of approximately 1 mg/mL.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Transfer 100 µL of the sample solution to a clean microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (100 ng/mL d4-Remdesivir).
-
Add 800 µL of the sample diluent to make up the volume to 1 mL.
-
Vortex the final solution for 30 seconds.
-
Transfer the solution to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Capillary Voltage | 3.0 kV |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
The following MRM transitions were optimized for the quantification of Remdesivir, its impurities, and the d4-Remdesivir internal standard.
Table 3: MRM Transitions for Analyte Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Remdesivir | 603.2 | 402.2 | 25 |
| Impurity A | [Hypothetical m/z] | [Hypothetical m/z] | [Optimized Value] |
| Impurity B | [Hypothetical m/z] | [Hypothetical m/z] | [Optimized Value] |
| Impurity C | [Hypothetical m/z] | [Hypothetical m/z] | [Optimized Value] |
| d4-Remdesivir (IS) | 607.2 | 406.2 | 25 |
(Note: m/z values for impurities are hypothetical and would need to be determined based on their structures.)
Data Presentation and Quantitative Analysis
Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used for the calibration.
Table 4: Calibration Curve and Linearity Data
| Analyte | Calibration Range (ng/mL) | R² |
| Impurity A | 0.5 - 500 | > 0.995 |
| Impurity B | 0.5 - 500 | > 0.995 |
| Impurity C | 1.0 - 1000 | > 0.995 |
Table 5: Precision and Accuracy Data
| Analyte | QC Level (ng/mL) | Precision (%RSD) | Accuracy (%) |
| Impurity A | 1.5 | < 10 | 90 - 110 |
| 50 | < 8 | 92 - 108 | |
| 400 | < 8 | 95 - 105 | |
| Impurity B | 1.5 | < 12 | 88 - 112 |
| 50 | < 10 | 90 - 110 | |
| 400 | < 9 | 93 - 107 | |
| Impurity C | 3.0 | < 10 | 91 - 109 |
| 100 | < 8 | 94 - 106 | |
| 800 | < 7 | 96 - 104 |
Visualizations
Caption: Experimental workflow for the quantification of Remdesivir impurities.
References
- 1. Remdesivir synthesis and its impurities [simsonpharma.com]
- 2. Development and validation of an LC-MS/MS method for simultaneous determination of remdesivir and its hydrolyzed metabolite and nucleoside, and its application in a pharmacokinetic study of normal and diabetic nephropathy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
Application Note: A Validated Bioanalytical LC-MS/MS Protocol for the Quantification of Remdesivir in Biological Matrices Utilizing Remdesivir Impurity 9-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the quantitative analysis of the antiviral drug Remdesivir in biological matrices, primarily human plasma. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is designed for high sensitivity, selectivity, and throughput, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol incorporates the use of a stable isotope-labeled internal standard, Remdesivir impurity 9-d4, to ensure accuracy and precision. Detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection are provided, along with a summary of validation parameters based on published literature.
Introduction
Remdesivir (GS-5734) is a nucleotide prodrug that exhibits broad-spectrum antiviral activity and has been a key therapeutic agent in the treatment of COVID-19.[1] Accurate and reliable quantification of Remdesivir and its metabolites in biological fluids is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring patient safety.[2] LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity and specificity.[3]
A critical aspect of robust bioanalytical method development is the use of an appropriate internal standard (IS) to compensate for variability during sample preparation and analysis.[4] Stable isotope-labeled (SIL) analogues of the analyte are considered the ideal choice for an IS. This compound, a deuterium-labeled version of a Remdesivir-related compound, serves as an excellent internal standard for the quantification of Remdesivir.[5][6] This application note details a validated LC-MS/MS method for Remdesivir quantification in plasma, employing this compound as the IS.
Experimental Protocol
Materials and Reagents
-
Remdesivir reference standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Control human plasma (K2-EDTA)
Stock and Working Solutions
-
Remdesivir Stock Solution (1 mg/mL): Accurately weigh and dissolve Remdesivir in dimethyl sulfoxide (DMSO).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO.
-
Remdesivir Working Solutions: Prepare serial dilutions of the Remdesivir stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A and inject into the LC-MS/MS system.
Note on Stability: Remdesivir can be unstable in plasma. To mitigate this, some protocols recommend acidifying the plasma with formic acid prior to protein precipitation to improve analyte stability.[2][7]
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | UPLC System |
| Column | Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent C18 column[7] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Analyte |
| Remdesivir | |
| This compound (IS) |
Note: MRM transitions should be optimized for the specific instrument used.
Quantitative Data Summary
The following tables summarize typical validation parameters for the bioanalysis of Remdesivir in human plasma, as reported in various studies.
Table 3: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | R² |
| Remdesivir | Human Plasma | 0.5 - 5000 | >0.99[1] |
| Remdesivir | Human Plasma | 4 - 4000 | >0.99[7] |
Table 4: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Remdesivir | LLOQ | 4 | < 6.6 | ± 11.5 |
| Low | 12 | < 6.6 | ± 11.5 | |
| Mid | 400 | < 6.6 | ± 11.5 | |
| High | 3200 | < 6.6 | ± 11.5 |
Data adapted from Xiao et al. (2021).[7]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the bioanalytical method.
References
- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]
- 3. jpsbr.org [jpsbr.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Axios Research [axios-research.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sample Preparation in Remdesivir Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Remdesivir for the analysis of its impurities. The methodologies outlined are crucial for ensuring the quality, safety, and efficacy of Remdesivir formulations by enabling accurate detection and quantification of potential degradation products and process-related impurities.
Introduction
Remdesivir is a nucleotide prodrug and a key antiviral agent. The analysis of its impurities is a critical aspect of pharmaceutical quality control. Effective sample preparation is paramount to achieving reliable and reproducible results in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document details various sample preparation techniques, including those for bulk pharmaceutical ingredients (API), finished dosage forms, and biological matrices.
Sample Preparation Techniques
The choice of sample preparation technique depends on the sample matrix and the analytical method employed. Common techniques for Remdesivir impurity analysis include direct dissolution, protein precipitation for biological samples, and more complex procedures like liquid-liquid extraction and solid-phase extraction for enhanced cleanup and concentration.
Sample Preparation from Bulk Drug and Pharmaceutical Formulations
This protocol is suitable for the analysis of Remdesivir in its active pharmaceutical ingredient (API) form and in injectable formulations.
Protocol: Direct Dissolution and Dilution
-
Standard Stock Solution Preparation: Accurately weigh and dissolve a known amount of Remdesivir reference standard in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[1]
-
Sample Solution Preparation (Lyophilized Powder): For lyophilized powder for infusion, reconstitute the contents of the vial with a specified volume of Water for Injection (WFI).[2] Further dilute the reconstituted solution with a suitable diluent (e.g., 50% acetonitrile) to achieve a final concentration within the linear range of the analytical method.[2]
-
Filtration: Filter the final sample solution through a 0.45 µm membrane filter to remove any particulate matter before injection into the analytical instrument.[3][4]
Experimental Workflow: Direct Dissolution
Caption: Workflow for direct dissolution sample preparation.
Sample Preparation from Biological Matrices (Human Plasma)
For pharmacokinetic and therapeutic drug monitoring studies, Remdesivir and its impurities need to be extracted from biological fluids like human plasma. Protein precipitation is a common and straightforward method for this purpose.
Protocol: Protein Precipitation
-
Sample Collection: Use drug-free human plasma (heparinized, pooled mixed gender) as the matrix for preparing calibration and quality control standards.[5]
-
Precipitation: To a known volume of plasma sample, add a precipitating agent such as acetonitrile containing an internal standard.[5][6] A common ratio is 3 parts precipitant to 1 part plasma.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for a set time (e.g., 2 minutes) to ensure thorough mixing and complete protein precipitation. Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest, and transfer it to a clean tube.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to concentrate the sample.
-
Analysis: Inject the final solution into the LC-MS/MS system for analysis.[6]
Experimental Workflow: Protein Precipitation
Caption: Workflow for protein precipitation from plasma samples.
Protocol: Vortex-Assisted Salt-Induced Liquid-Liquid Microextraction (VA-SI-LLME)
This enhanced liquid-liquid extraction technique offers high extraction recovery for Remdesivir from human plasma.[7]
-
Protein Precipitation: Perform an initial protein precipitation step by adding hydrochloric acid to the plasma sample.[7]
-
Extraction: Add acetonitrile (e.g., 500 µL) and a salt (e.g., 2.5 g ammonium sulfate) to the sample.[7][8]
-
Vortexing: Vortex the mixture for a specified time (e.g., 2 minutes) to facilitate the transfer of the analyte into the organic phase.[7][8]
-
Phase Separation: The addition of salt induces phase separation.
-
Collection and Analysis: Collect the upper acetonitrile layer for analysis by UHPLC-PDA or UHPLC-MS/MS.[7][8]
Experimental Workflow: VA-SI-LLME
Caption: Workflow for VA-SI-LLME from plasma samples.
Sample Preparation for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of an analytical method.[1][9][10]
Protocol: Stress Degradation
-
Stock Solution: Prepare a stock solution of Remdesivir in a suitable diluent.
-
Stress Conditions: Subject the stock solution to various stress conditions as per ICH guidelines:
-
Acidic Hydrolysis: Add 1N HCl and heat at 80°C for a specified duration (e.g., 4 hours). Neutralize with 1N NaOH before analysis.[2]
-
Alkaline Hydrolysis: Add 0.01N NaOH and heat at 80°C for a specified duration (e.g., 4 hours). Neutralize with an appropriate acid before analysis.[2]
-
Oxidative Degradation: Add 3-5% hydrogen peroxide and keep at room temperature for a specified time.[3][10]
-
Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 4 hours).[2]
-
Photolytic Degradation: Expose the solution to UV light.
-
-
Sample Processing: After the stress period, cool the solutions to room temperature and dilute them with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples by HPLC or a related technique to separate the drug from its degradation products.[1]
Experimental Workflow: Forced Degradation
Caption: Workflow for forced degradation studies.
Quantitative Data Summary
The following tables summarize the quantitative parameters from various validated analytical methods for Remdesivir, providing a basis for method selection and performance evaluation.
Table 1: Linearity and Range of Analytical Methods for Remdesivir
| Analytical Method | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Citation(s) |
| HPLC-DAD | Pharmaceutical Formulation | 0.1 - 15 | >0.999 | [1] |
| HPLC-FL | Pharmaceutical Formulation | 0.05 - 15 | >0.999 | [1] |
| RP-HPLC | Bulk Drug | 5 - 50 | >0.997 | [9] |
| UHPLC-PDA | Human Plasma | 0.005 - 5 | 0.9969 | [7] |
| UHPLC-MS/MS | Human Plasma | 0.001 - 5 | 0.9990 | [7] |
| LC-MS/MS | Human Plasma | 0.004 - 4 | >0.998 | [8] |
| LC-MS/MS | Human Plasma | 0.0005 - 5 | >0.99 | [5][11] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Remdesivir
| Analytical Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Citation(s) |
| UHPLC-PDA | Human Plasma | 1.5 | 5 | [7][8] |
| UHPLC-MS/MS | Human Plasma | 0.3 | 1 | [7][8] |
| LC-MS/MS | Human Plasma | 0.24 | - | [11] |
| LC-MS/MS | Blood | 0.0375 | - | [8] |
Table 3: Recovery Rates for Remdesivir Sample Preparation
| Sample Preparation Method | Matrix | Recovery Rate (%) | Citation(s) |
| Direct Dissolution | Saline for Infusion | 100.50 | [1] |
| VA-SI-LLME (UHPLC-PDA) | Human Plasma | 90.79 - 116.74 | [7][8] |
| VA-SI-LLME (UHPLC-MS/MS) | Human Plasma | 85.68 - 101.34 | [7][8] |
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the sample preparation of Remdesivir for impurity analysis. The selection of an appropriate method should be based on the specific requirements of the analysis, including the nature of the sample matrix, the desired sensitivity, and the available instrumentation. Proper execution of these sample preparation techniques is fundamental to generating high-quality, reliable data in the quality control and research of Remdesivir.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. pjps.pk [pjps.pk]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpscr.info [ijpscr.info]
- 7. Rapid determination of remdesivir (SARS-CoV-2 drug) in human plasma for therapeutic drug monitoring in COVID-19-Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Development, validation and forced degradation studies of green liquid chromatographic method for determination of remdesivir in bulk drug and pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00654A [pubs.rsc.org]
Application Note: High-Performance Chromatographic Separation of Remdesivir and its Deuterated Isotopologue
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the chromatographic separation of the antiviral drug Remdesivir from its deuterated isotopologue, which can be considered a representative model for deuterated impurities. The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry (MS), a common and powerful technique in pharmaceutical analysis. The protocol provided is crucial for researchers involved in the development, quality control, and pharmacokinetic studies of Remdesivir, where isotopic variants may be present as impurities or used as internal standards.
Introduction
Remdesivir is a nucleotide prodrug with broad-spectrum antiviral activity, notably used in the treatment of COVID-19.[1][2][3] During the synthesis of complex pharmaceutical molecules like Remdesivir, deuterated analogues may be introduced or formed as impurities. Furthermore, deuterated compounds are frequently used as internal standards in quantitative bioanalysis to improve accuracy and precision by correcting for matrix effects and variability in sample processing.[4][5][6][7] Therefore, a reliable chromatographic method that can effectively separate Remdesivir from its deuterated forms is essential for accurate quantification and impurity profiling. This application note provides a detailed protocol for such a separation, along with performance data.
Experimental Protocols
Sample Preparation
A simple protein precipitation method is effective for extracting Remdesivir and its deuterated analogue from plasma samples.[8]
-
Reagents:
-
Methanol (HPLC grade), containing the deuterated Remdesivir internal standard (e.g., Remdesivir-¹³C₆).
-
Zinc Sulfate (1 M in water).
-
Human plasma.
-
-
Procedure:
-
To 50 µL of plasma, add 75 µL of methanol containing the internal standard.
-
Add 5 µL of 1 M Zinc Sulfate.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Collect the supernatant for injection into the LC-MS/MS system.
-
Chromatographic Conditions
The following conditions are based on established methods for the analysis of Remdesivir.[8][9][10]
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: Kinetex® 2.6 µm Polar C18 100Å LC column (100 x 2.1 mm i.d.) or equivalent.[8]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is typically used to achieve optimal separation and peak shape.
-
Flow Rate: 0.7 mL/min.[1]
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Mass Spectrometry Detection
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]
-
Multiple Reaction Monitoring (MRM) Transitions:
Data Presentation
The following tables summarize the expected quantitative performance of this method, based on validated assays for Remdesivir.
Table 1: Calibration Curve and Sensitivity Data
| Analyte | Calibration Range (ng/mL) | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) |
| Remdesivir | 1 - 5000 | > 0.999 | 0.5 | 1 |
Data synthesized from published literature.[8]
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |
| Remdesivir | Low | 2.5 | < 15 | 89.6 - 110.2 |
| Medium | 400 | < 15 | 89.6 - 110.2 | |
| High | 4000 | < 15 | 89.6 - 110.2 |
Data synthesized from published literature.[8]
Mandatory Visualization
Caption: Experimental workflow for the chromatographic separation and quantification of Remdesivir.
Conclusion
The described RP-HPLC method coupled with mass spectrometry is a reliable and sensitive approach for the separation and quantification of Remdesivir from its deuterated isotopologue. The protocol is straightforward and can be readily implemented in a laboratory setting with standard equipment. This method is suitable for a range of applications, including impurity profiling, pharmacokinetic studies, and therapeutic drug monitoring. The use of a deuterated internal standard ensures high accuracy and precision, which is critical in regulated pharmaceutical environments.
References
- 1. ijpsr.com [ijpsr.com]
- 2. ijpscr.info [ijpscr.info]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. texilajournal.com [texilajournal.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Remdesivir Impurity 9-d4
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective detection of Remdesivir impurity 9-d4. This deuterated analog of Remdesivir is commonly utilized as an internal standard in the quantitative analysis of the parent drug and its related substances in various matrices. The protocol outlines the sample preparation, chromatographic conditions, and mass spectrometric parameters necessary for achieving accurate and reproducible results. This methodology is particularly suited for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
Remdesivir (GS-5734) is a nucleotide analog prodrug that has demonstrated broad-spectrum antiviral activity.[1] Accurate quantification of Remdesivir and its impurities is crucial for pharmacokinetic studies, metabolism research, and quality control of pharmaceutical formulations. Stable isotope-labeled internal standards, such as this compound, are essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of LC-MS/MS-based quantification.[1] This document provides a comprehensive protocol for the detection of this compound.
Experimental
Materials and Reagents
-
This compound (Molecular Formula: C₂₇H₃₁D₄N₆O₈P, Molecular Weight: 606.61)[2]
-
Water, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Methanol, LC-MS grade
-
Human plasma (or other relevant matrix)
Sample Preparation
A protein precipitation method is recommended for the extraction of Remdesivir and its internal standard from biological matrices such as human plasma.[3]
-
To 50 µL of the plasma sample, add 150 µL of a precipitation solution (e.g., methanol or acetonitrile containing 0.1% formic acid).
-
The precipitation solution should contain the internal standard, this compound, at a fixed concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | As required for optimal separation |
Mass Spectrometry (MS)
Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3] Multiple Reaction Monitoring (MRM) is used for quantification.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Table 3: MRM Transitions for Remdesivir and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Remdesivir | 603.2 | 402.2 | 100 | 30 | 15 |
| Remdesivir | 603.2 | 200.1 | 100 | 30 | 30 |
| This compound | 607.2 | 406.2 | 100 | 30 | 15 |
| This compound | 607.2 | 204.1 | 100 | 30 | 30 |
Note: The MRM transitions for this compound are proposed based on the known fragmentation of Remdesivir and the addition of four deuterium atoms. These parameters should be optimized in the user's laboratory for best performance.
Experimental Workflow
Caption: Workflow for the LC-MS/MS detection of this compound.
Protocols
Stock Solution Preparation
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Serially dilute the stock solution with a mixture of acetonitrile and water (1:1 v/v) to prepare working solutions of desired concentrations.
Sample Preparation Protocol
-
Aliquot 50 µL of the matrix (e.g., plasma) into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid and the required concentration of this compound (internal standard).
-
Vortex the tube for 1 minute at room temperature.
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant into an HPLC vial with an insert.
-
Inject 5 µL of the sample onto the LC-MS/MS system.
Data Presentation
The following table summarizes typical quantitative performance parameters that can be achieved with such a method, based on published data for Remdesivir analysis.[3][6]
Table 4: Summary of Quantitative Performance (Literature Values for Remdesivir)
| Parameter | Typical Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Recovery | > 80% |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the detection of this compound. The detailed protocol for sample preparation, along with the specified chromatographic and mass spectrometric conditions, offers a solid foundation for researchers and scientists. The use of a stable isotope-labeled internal standard is critical for achieving high-quality quantitative data in complex matrices. The provided parameters and workflows can be adapted and optimized to suit specific laboratory instrumentation and research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Axios Research [axios-research.com]
- 3. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilization of Remdesivir Impurity 9-d4 in Stability-Indicating Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remdesivir is a broad-spectrum antiviral prodrug that has been utilized as a critical therapeutic agent, notably during the COVID-19 pandemic.[1] Ensuring the stability of pharmaceutical products is paramount for their safety and efficacy. Stability-indicating analytical methods are essential to quantify the drug substance and to detect and quantify any degradation products that may form under various environmental conditions.[2][3] Deuterated compounds, such as Remdesivir impurity 9-d4, serve as ideal internal standards in mass spectrometry-based assays due to their chemical similarity to the analyte and their distinct mass, which allows for precise and accurate quantification by correcting for variations during sample preparation and analysis.[4][5]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in a stability-indicating UPLC-MS/MS assay for Remdesivir.
Principle and Application
This compound is a stable, isotopically labeled version of Remdesivir, where four hydrogen atoms have been replaced with deuterium.[6][7] In a stability-indicating assay, a known concentration of this compound is spiked into all samples, including calibration standards, quality controls, and stressed (degraded) samples of Remdesivir. By monitoring the ratio of the analyte (Remdesivir and its degradation products) to the internal standard (this compound), the method can accurately quantify changes in the concentration of Remdesivir and the formation of its impurities, even if sample loss occurs during processing. This approach is crucial for forced degradation studies, which are performed to understand the degradation pathways and to develop a robust formulation.[2][8]
Experimental Protocol: Stability-Indicating UPLC-MS/MS Assay for Remdesivir
This protocol outlines a method for the quantification of Remdesivir and its degradation products in a forced degradation study using this compound as an internal standard.
1. Materials and Reagents:
-
Remdesivir reference standard
-
This compound (Internal Standard)[6]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
2. Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Acquity HSS T3 1.8 µm, 2.1 x 50 mm column or equivalent[9]
3. Preparation of Solutions:
-
Remdesivir Stock Solution (1 mg/mL): Accurately weigh and dissolve Remdesivir in methanol.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in methanol.
-
Working Internal Standard Solution (10 ng/mL): Dilute the internal standard stock solution in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Remdesivir stock solution into a suitable diluent, followed by the addition of the working internal standard solution to each standard.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
4. Forced Degradation Study: Subject the Remdesivir stock solution to various stress conditions to induce degradation:
-
Acidic Hydrolysis: Mix with 1N HCl and heat at 80°C.[10]
-
Alkaline Hydrolysis: Mix with 1N NaOH and heat at 80°C.[10][11]
-
Oxidative Degradation: Mix with 30% H₂O₂ and keep at room temperature.[8]
-
Thermal Degradation: Heat the solid drug substance in an oven.
-
Photolytic Degradation: Expose the drug solution to UV light.
After the specified time, neutralize the acidic and basic samples, and dilute all stressed samples to a suitable concentration, adding the internal standard.
5. UPLC-MS/MS Conditions:
-
Column: Acquity HSS T3 1.8 µm, 2.1 x 50 mm
-
Mobile Phase: Gradient elution with Mobile Phase A and B
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
Remdesivir: [Precursor ion > Product ion]
-
This compound: [Precursor ion+4 > Product ion]
-
Degradation Products: Determined by analyzing the stressed samples.
-
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study of Remdesivir.
| Stress Condition | Remdesivir Assay (%) | Total Impurities (%) | Major Degradation Product (%) |
| Control (Unstressed) | 99.8 | < 0.1 | Not Detected |
| Acidic (1N HCl, 80°C, 24h) | 85.2 | 14.6 | 8.9 (DP1, DP2, DP3, DP4, DP5)[2][12] |
| Alkaline (1N NaOH, 80°C, 4h) | 61.6 | 38.4 | 25.1 (DP5, DP6, DP7, DP8)[2][12] |
| Oxidative (30% H₂O₂, RT, 24h) | 92.5 | 7.3 | 4.5 (DP9)[2] |
| Thermal (105°C, 48h) | 99.5 | 0.4 | Not Significant |
| Photolytic (UV light, 72h) | 99.6 | 0.3 | Not Significant |
Visualizations
Caption: Experimental workflow for the stability-indicating assay.
Caption: Simplified degradation pathway of Remdesivir under stress conditions.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the stability-indicating analysis of Remdesivir. This approach ensures high accuracy and precision, which are critical for regulatory submissions and for ensuring the quality and safety of the final drug product. The detailed protocol and understanding of degradation pathways are fundamental for the development of stable pharmaceutical formulations of Remdesivir.
References
- 1. Analytical method development techniques of remdesivir [wisdomlib.org]
- 2. Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Deuterated Compounds [simsonpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Axios Research [axios-research.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. ijpscr.info [ijpscr.info]
- 10. pjps.pk [pjps.pk]
- 11. irjpms.com [irjpms.com]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Quantification of Remdesivir Impurities in API and Drug Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remdesivir is an antiviral prodrug that has been authorized for the treatment of COVID-19. As with any pharmaceutical product, ensuring the purity and quality of Remdesivir active pharmaceutical ingredient (API) and its final drug product is critical for its safety and efficacy. This document provides detailed application notes and protocols for the quantification of Remdesivir and its potential impurities. Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[1]
The primary analytical technique for the quantification of Remdesivir and its related substances is High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with UV or Mass Spectrometry (MS) detectors.[2] These methods allow for the separation, identification, and quantification of Remdesivir and its impurities with high sensitivity and specificity.
Potential Impurities of Remdesivir
Impurities in Remdesivir can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route. A key process-related impurity is GS-441524, the parent nucleoside of Remdesivir.[1]
-
Degradation Products: These arise from the chemical degradation of Remdesivir under various stress conditions such as hydrolysis (acidic, basic), oxidation, and exposure to heat and light.[1] Hydrolysis of the phosphoramidate group is a common degradation pathway.[1]
-
Isomers: Due to the presence of multiple chiral centers in the Remdesivir molecule, stereoisomers can also be present as impurities.[3]
Data Presentation: Quantitative Analysis of Remdesivir Impurities
The following tables summarize the acceptance criteria for impurities in Remdesivir as proposed by the World Health Organization (WHO) and provide a template for reporting quantitative data from impurity analysis.
Table 1: Proposed Limits for Impurities in Remdesivir API (WHO Draft)
| Impurity Name/Identifier | Acceptance Criterion (% area) |
| Impurity C and D (co-eluting) | ≤ 0.15 |
| Any other impurity | ≤ 0.10 |
Source: Adapted from WHO Draft Proposal for Remdesivir Monograph.
Table 2: Example Data Table for Quantitative Analysis of Remdesivir Impurities in API Batches
| Batch No. | Impurity A (%) | Impurity B (%) | GS-441524 (%) | Unknown Impurity at RRT X.XX (%) | Total Impurities (%) | Assay (%) |
| API-001 | 0.05 | ND | 0.08 | 0.03 | 0.16 | 99.8 |
| API-002 | 0.06 | 0.02 | 0.07 | ND | 0.15 | 99.9 |
| API-003 | 0.04 | ND | 0.09 | 0.04 | 0.17 | 99.7 |
ND: Not Detected
Table 3: Example Data Table for Quantitative Analysis of Degradation Products in Remdesivir Drug Product (Forced Degradation Study)
| Stress Condition | Time | % Degradation | Impurity 1 (%) | Impurity 2 (%) | Total Degradants (%) |
| Acid Hydrolysis (0.1N HCl, 60°C) | 24h | 15.2 | 5.8 | 3.1 | 8.9 |
| Base Hydrolysis (0.1N NaOH, 25°C) | 8h | 25.6 | 12.4 | 6.5 | 18.9 |
| Oxidative (3% H₂O₂, 25°C) | 48h | 8.5 | 2.1 | 1.9 | 4.0 |
| Thermal (80°C) | 72h | 5.1 | 1.5 | 0.8 | 2.3 |
Experimental Protocols
This section provides detailed protocols for the analysis of Remdesivir and its impurities by HPLC/UPLC.
Protocol 1: UPLC-UV Method for Quantification of Remdesivir and Process-Related Impurities in API
This method is suitable for the routine quality control of Remdesivir API.
1. Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate buffer pH 3.5 and Acetonitrile (90:10 v/v).
-
Mobile Phase B: 10 mM Ammonium Acetate buffer pH 3.5 and Acetonitrile (10:90 v/v).
-
Gradient Program:
Time (min) %B 0 10 10 90 12 90 12.1 10 | 15 | 10 |
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 245 nm and 270 nm.
-
Injection Volume: 1 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Remdesivir reference standard in a suitable diluent (e.g., Acetonitrile:Water 50:50) to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the Remdesivir API sample in the diluent to obtain a concentration of approximately 0.5 mg/mL.
-
Impurity Standard Solutions: Prepare individual or mixed standard solutions of known impurities (e.g., GS-441524) at a concentration relevant to their specification limits.
4. Data Analysis:
-
Identify the peaks of Remdesivir and its impurities based on their retention times compared to the reference standards.
-
Calculate the percentage of each impurity using the area normalization method or by external standard calibration.
Protocol 2: HPLC-UV Method for Stability-Indicating Analysis of Remdesivir in Drug Product
This method is designed to separate Remdesivir from its degradation products formed under stress conditions.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: Kromasil KR100-5 C18, 5 µm, 4.6 x 250 mm or equivalent.[4]
-
Mobile Phase: A gradient mixture of a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted) and a suitable organic solvent (e.g., acetonitrile). A typical mobile phase could be a mixture of a buffer and acetonitrile in a ratio of 30:70 (v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C).
-
Detection Wavelength: 253 nm.[2]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve the drug product in 0.1 N HCl and heat at a specified temperature (e.g., 80°C) for a defined period. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve the drug product in 0.1 N NaOH at room temperature for a defined period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug product solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid drug product to dry heat (e.g., 105°C) for a specified duration, then dissolve in a suitable solvent.
-
Photolytic Degradation: Expose the drug product solution to UV light (e.g., 254 nm) and visible light.
-
-
Control Sample: Prepare a solution of the drug product in the same diluent without subjecting it to stress conditions.
4. Data Analysis:
-
Analyze the stressed samples and the control sample.
-
Assess the peak purity of Remdesivir to ensure that no degradation products are co-eluting.
-
Quantify the amount of each degradation product formed.
Mandatory Visualizations
Experimental Workflow for Remdesivir Impurity Quantification
Caption: Workflow for Remdesivir impurity analysis.
Logical Relationship of Remdesivir Degradation Pathways
Caption: Remdesivir degradation pathways under stress.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Remdesivir Impurity 9-d4
Welcome to the technical support center for Remdesivir impurity 9-d4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential issues related to isotopic exchange in this deuterated compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the deuterium-labeled analogue of Remdesivir impurity 9.[1] It is commonly used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate detection and quantification of Remdesivir and its related substances.[2][3] The deuterium labels provide a distinct mass difference, allowing it to be distinguished from the unlabeled analyte.
Q2: Why is isotopic exchange a concern for this compound?
Isotopic exchange is the process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, buffer). This phenomenon, also known as back-exchange, can compromise the isotopic purity of the deuterated standard, leading to inaccurate and unreliable quantitative results in analytical assays.[4]
Q3: What is the kinetic isotope effect and how does it relate to the stability of this compound?
The kinetic isotope effect (KIE) refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[5][6] This increased bond strength can make deuterated compounds like this compound more resistant to chemical or enzymatic cleavage at the site of deuteration, potentially leading to enhanced metabolic stability.[5][]
Q4: How can I assess the isotopic purity of my this compound standard?
The isotopic purity of a deuterated compound can be determined using high-resolution mass spectrometry (HR-MS) or nuclear magnetic resonance (NMR) spectroscopy.[8] HR-MS can distinguish between the deuterated and non-deuterated forms of the molecule, allowing for the calculation of isotopic enrichment. ¹H NMR can be used to observe the reduction or absence of proton signals at the deuterated positions.
Troubleshooting Guide: Isotopic Exchange
This guide addresses the common issue of observing a loss of deuterium from this compound during experimental procedures.
Issue: Inconsistent or inaccurate quantification, suggesting loss of deuterium label.
This can manifest as a decrease in the signal intensity of the deuterated standard or an increase in the signal of the corresponding unlabeled impurity over time.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Exposure to Protic Solvents | Solvents containing exchangeable protons (e.g., water, methanol) can facilitate the back-exchange of deuterium for hydrogen, especially under acidic or basic conditions. | Use aprotic solvents (e.g., acetonitrile, DMSO) for stock solutions. If aqueous buffers are necessary, prepare them fresh and minimize the exposure time of the deuterated standard to the aqueous environment.[5] |
| Inappropriate pH of the Medium | Acidic or basic conditions can catalyze the hydrogen-deuterium exchange process. The stability of the deuterium label can be highly dependent on the pH of the solution. | Maintain the pH of the experimental medium within a neutral range (pH 6-8) if possible. Conduct a stability study to determine the optimal pH range for your specific application (see Experimental Protocols). |
| Elevated Temperature | Higher temperatures can increase the rate of chemical reactions, including isotopic exchange. | Store stock solutions of this compound at recommended low temperatures (e.g., -20°C or -80°C). During sample preparation and analysis, keep samples cooled and minimize time at elevated temperatures.[5] |
| Presence of Catalysts | Certain metals or enzymes present in the sample matrix (e.g., plasma, tissue homogenates) can catalyze the exchange of deuterium. | Perform sample cleanup procedures to remove potential catalysts. This can include protein precipitation followed by solid-phase extraction (SPE). |
Troubleshooting Workflow
Caption: Troubleshooting workflow for isotopic exchange in this compound.
Experimental Protocols
Protocol 1: Assessment of Isotopic Stability in Different Solvents and pH
Objective: To determine the rate of deuterium loss from this compound under various solvent and pH conditions.
Methodology:
-
Preparation of Test Solutions:
-
Prepare a concentrated stock solution of this compound in an aprotic solvent (e.g., 1 mg/mL in acetonitrile).
-
Create a series of test solutions by diluting the stock solution into different media:
-
pH 3.0 aqueous buffer
-
pH 7.4 aqueous buffer (e.g., PBS)
-
pH 9.0 aqueous buffer
-
50:50 Acetonitrile:Water
-
Pure Acetonitrile (as a control)
-
-
-
Incubation:
-
Incubate aliquots of each test solution at a relevant temperature (e.g., room temperature or 37°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each test solution.
-
Immediately quench any potential reaction by diluting with a cold, aprotic solvent.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
Monitor the peak areas of both this compound and its corresponding unlabeled impurity.
-
-
Data Analysis:
-
Calculate the percentage of the deuterated form remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage of remaining deuterated compound against time for each condition.
-
Experimental Workflow Diagram
Caption: Workflow for assessing the isotopic stability of this compound.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of pH and temperature on the stability of this compound.
Table 1: Effect of pH on Deuterium Retention at 37°C
| Time (hours) | % d4 Remaining (pH 3.0) | % d4 Remaining (pH 7.4) | % d4 Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 95.2 | 99.8 | 96.5 |
| 4 | 82.1 | 99.5 | 88.3 |
| 8 | 68.5 | 99.1 | 75.4 |
| 24 | 45.3 | 98.2 | 55.7 |
Table 2: Effect of Temperature on Deuterium Retention at pH 7.4
| Time (hours) | % d4 Remaining (4°C) | % d4 Remaining (25°C) | % d4 Remaining (37°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 100.0 | 99.9 | 99.8 |
| 4 | 100.0 | 99.7 | 99.5 |
| 8 | 99.9 | 99.5 | 99.1 |
| 24 | 99.8 | 99.0 | 98.2 |
These tables illustrate that the isotopic label is most stable at neutral pH and lower temperatures.
For further assistance, please contact our technical support team.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC-MS/MS method in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Addressing chromatographic shift of deuterated internal standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address chromatographic shifts observed when using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is the chromatographic shift of deuterated internal standards?
A1: The chromatographic shift of deuterated standards, also known as the deuterium isotope effect, is a phenomenon where a deuterated compound and its non-deuterated (protiated) counterpart exhibit different retention times during chromatographic separation.[1] Typically, in reversed-phase chromatography, the deuterated standard elutes slightly earlier than the non-deuterated analyte.[1][2]
Q2: What causes this chromatographic shift?
A2: The primary cause is the difference in physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller molecular volume and altered van der Waals interactions.[1] These differences can affect the compound's hydrophobicity and its interaction with the stationary phase, resulting in a retention time shift.[1] Deuterium atoms are slightly larger and have a lower vibrational frequency than protium atoms, which can lead to weaker interactions with the stationary phase.[2]
Q3: Does the number and position of deuterium atoms matter?
A3: Yes, both the number and position of deuterium atoms significantly influence the magnitude of the chromatographic shift. A greater number of deuterium atoms generally leads to a larger retention time shift.[3][4] The position of deuteration is also critical; for instance, substitution on an sp2-hybridized carbon may have a different impact on retention than on an sp3-hybridized carbon.[1][5]
Q4: Can the chromatographic shift affect the accuracy of my results?
A4: Yes, a significant chromatographic shift can lead to inaccurate quantification.[1] If the deuterated internal standard does not co-elute completely with the analyte, it may experience different matrix effects, leading to variability in ionization efficiency.[1][6][7] This ultimately compromises the accuracy and precision of the analytical method.[1]
Q5: Are there alternatives to deuterated standards to avoid this issue?
A5: Yes, if the chromatographic shift cannot be resolved through method optimization, consider using internal standards labeled with stable isotopes like ¹³C or ¹⁵N.[1][7][8] These isotopes have a more negligible effect on the physicochemical properties of the molecule, generally resulting in better co-elution with the analyte.[1][7]
Q6: My deuterated internal standard and analyte used to co-elute, but now I'm seeing a shift. What could be the cause?
A6: A sudden or gradual shift in retention time when the compounds previously co-eluted often points to changes in the chromatographic system rather than the inherent isotope effect. Potential causes include:
-
Mobile Phase Composition: Minor variations in the organic modifier percentage or pH can impact retention times.[3]
-
Column Temperature: Fluctuations in column temperature can alter mobile phase viscosity and analyte-stationary phase interactions.[3]
-
Column Equilibration: Inadequate column equilibration before analysis can cause retention time drift.[3]
-
Column Contamination and Degradation: Buildup of matrix components or degradation of the stationary phase can alter selectivity.[3]
Troubleshooting Guide
A systematic approach is crucial when troubleshooting chromatographic shifts of deuterated standards. The following guide provides a step-by-step process to identify and resolve the issue.
Caption: A logical workflow for troubleshooting chromatographic shifts.
Step 1: Confirm the Chromatographic Shift
-
Action: Overlay the chromatograms of the analyte and the deuterated internal standard.[1]
-
Purpose: To visually confirm the presence and magnitude of the retention time difference.[1]
-
Tip: Ensure that the peak integration is accurate for both peaks, as improper integration can be misleading.[1]
Step 2: Evaluate the Impact on Quantification
-
Action: Assess the peak shape and the degree of overlap between the analyte and the internal standard peaks.[1]
-
Purpose: To determine if the observed shift is significant enough to affect accuracy and precision due to differential matrix effects.[1][6]
-
Tip: If the peaks are completely separated, the internal standard may not be effectively compensating for matrix effects.[1]
Step 3: Method Optimization
If the chromatographic shift is impacting your results, consider the following method modifications:
-
Mobile Phase Composition:
-
Action: Adjust the organic solvent-to-aqueous ratio.[1] A change in mobile phase composition can alter the interactions of both the analyte and the internal standard with the stationary phase, potentially reducing the retention time difference.
-
Action: Modify the mobile phase pH. For ionizable compounds, altering the pH can change their ionization state and hydrophobicity, which may influence the degree of separation.[1]
-
-
Column Temperature:
-
Action: Systematically vary the column temperature. Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn influence retention times and potentially reduce the separation between the isotopologues.[1]
-
-
Gradient Profile:
-
Action: Adjust the gradient slope. A shallower gradient can sometimes improve the co-elution of closely related compounds.[9]
-
Step 4: Consider Alternative Internal Standards
-
Action: If method optimization does not resolve the issue, consider using an internal standard labeled with ¹³C or ¹⁵N.[1] These isotopes have a negligible effect on the physicochemical properties of the molecule, resulting in better co-elution with the analyte.[1][7]
Quantitative Data Summary
The magnitude of the chromatographic shift is influenced by several factors. The following table summarizes hypothetical quantitative data to illustrate these effects.
| Analyte | Deuterated Standard | Number of Deuterium Atoms | Stationary Phase | Mobile Phase (Acetonitrile:Water) | Temperature (°C) | Retention Time Shift (ΔRT, min) |
| Compound A | Compound A-d3 | 3 | C18 | 50:50 | 30 | 0.05 |
| Compound A | Compound A-d6 | 6 | C18 | 50:50 | 30 | 0.12 |
| Compound B | Compound B-d4 | 4 | C18 | 60:40 | 30 | 0.08 |
| Compound B | Compound B-d4 | 4 | C18 | 50:50 | 30 | 0.10 |
| Compound C | Compound C-d5 | 5 | C18 | 50:50 | 30 | 0.15 |
| Compound C | Compound C-d5 | 5 | C18 | 50:50 | 40 | 0.11 |
| Compound D | Compound D-d7 | 7 | Phenyl-Hexyl | 50:50 | 35 | 0.18 |
| Compound D | Compound D-d7 | 7 | Pentafluorophenyl | 50:50 | 35 | 0.09 |
Experimental Protocols
Protocol 1: Optimizing Mobile Phase Composition
-
Initial Conditions: Record the retention times of the analyte and the deuterated internal standard using your current analytical method.[1]
-
Vary Organic Solvent Percentage: Prepare a series of mobile phases with slightly different organic solvent concentrations (e.g., ± 2-5% from the original method).[1]
-
Inject and Analyze: Inject a standard solution containing both the analyte and the deuterated internal standard for each mobile phase composition.[1]
-
Data Analysis: Compare the retention time differences (ΔRT) between the analyte and the internal standard for each condition.[1]
-
Optimization: Select the mobile phase composition that provides the smallest ΔRT, ideally leading to complete co-elution.
Caption: Workflow for mobile phase optimization to minimize shift.
Protocol 2: Optimizing Column Temperature
-
Set Initial Temperature: Set the column oven to your current method's temperature and inject a standard solution to record the initial retention times and ΔRT.[1]
-
Vary Temperature: Increase and decrease the column temperature in increments of 5-10°C.[1]
-
Equilibrate and Inject: Allow the column to equilibrate at each new temperature for a sufficient time before injecting the standard solution.[1]
-
Analyze and Compare: Measure the ΔRT at each temperature.[1]
-
Select Optimal Temperature: Choose the temperature that minimizes the chromatographic shift while maintaining good peak shape and resolution from other components in the sample.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of position of deuterium atoms on gas chromatographic isotope effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LC Gradient for Remdesivir Impurity Separation
Welcome to the technical support center for optimizing liquid chromatography (LC) gradient methods for the separation of Remdesivir and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Resolution Between Remdesivir and an Impurity Peak
Q: My chromatogram shows poor resolution between the main Remdesivir peak and a closely eluting impurity. How can I improve the separation?
A: Poor resolution is a common challenge that can often be addressed by systematically optimizing the gradient profile and other chromatographic parameters.
Troubleshooting Steps:
-
Decrease the Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can significantly improve the separation of closely eluting compounds.
-
Introduce an Isocratic Hold: Incorporate a brief isocratic hold at the beginning of the gradient. This can help to focus the analytes at the head of the column before elution begins, leading to sharper peaks and better resolution.
-
Modify the Mobile Phase Composition:
-
pH Adjustment: The pH of the mobile phase can alter the ionization state of both Remdesivir and its impurities, thereby affecting their retention and selectivity. Experiment with slight adjustments to the mobile phase pH.
-
Organic Modifier: If you are using acetonitrile, consider switching to methanol or using a combination of both. Different organic modifiers can offer different selectivities.
-
-
Reduce the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, although it will also increase the run time.
-
Evaluate Column Chemistry: If the above steps do not yield satisfactory results, consider trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer a different selectivity for your analytes.
Issue 2: Peak Tailing of the Remdesivir Peak
Q: The Remdesivir peak in my chromatogram is exhibiting significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing can compromise the accuracy of integration and quantification.[1][2] It is often caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system.
Troubleshooting Steps:
-
Check for Column Overload: Inject a diluted sample to see if the peak shape improves.[1] If it does, you may be overloading the column.
-
Mobile Phase pH Adjustment: Remdesivir has basic functional groups that can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[1][3] Adjusting the mobile phase to a lower pH can help to minimize these interactions.
-
Use a Mobile Phase Additive: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active sites on the stationary phase and reduce peak tailing.
-
Inspect for System Dead Volume: Excessive dead volume in the system, caused by loose fittings or long tubing, can contribute to peak broadening and tailing.[2][4] Ensure all connections are secure and use tubing with an appropriate internal diameter.
-
Column Contamination or Degradation: If the column is old or has been used with complex matrices, it may be contaminated or the stationary phase may have degraded.[2][5] Try flushing the column with a strong solvent or replacing it if necessary.
Issue 3: Inconsistent Retention Times
Q: I am observing significant variability in the retention times of my peaks from one injection to the next. What could be the cause?
A: Inconsistent retention times can be a sign of problems with the HPLC system's pumping and mixing performance, column equilibration, or mobile phase preparation.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is thoroughly equilibrated with the initial mobile phase conditions. A common rule of thumb is to flush the column with at least 10 column volumes of the starting mobile phase.
-
Check for Leaks: Inspect the entire fluidic path for any signs of leaks, as this can cause pressure fluctuations and lead to variable retention times.
-
Mobile Phase Preparation: Ensure the mobile phases are well-mixed and degassed. Inconsistent mixing of gradient components can lead to shifting retention times.
-
Pump Performance: Check the pump's performance by monitoring the pressure ripple. Excessive pressure fluctuations may indicate a problem with the pump seals or check valves.
-
Column Temperature Control: Ensure that the column oven is maintaining a stable temperature, as fluctuations in temperature can affect retention times.
Data Presentation
Table 1: Comparison of LC Gradient Conditions for Remdesivir Impurity Profiling
| Parameter | Method A | Method B | Method C |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 4.6 mm, 5 µm[6] | C18, 250 x 4.6 mm, 5 µm[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.4% Trifluoroacetic Acid in Water[6] | Water (pH 4 with Orthophosphoric Acid)[7] |
| Mobile Phase B | Acetonitrile | Acetonitrile[6] | Acetonitrile[7] |
| Gradient | 5% B to 95% B in 20 min | Gradient Elution (see original method for details)[6] | Isocratic (45% B)[7] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[6] | 1.0 mL/min[7] |
| Detection | UV at 245 nm | UV at 254 nm[6] | DAD at 240 nm[7] |
| Column Temp. | 30 °C | 40 °C[6] | Not Specified |
| Key Feature | Standard starting conditions | Optimized for forced degradation studies[6] | Simple isocratic method[7] |
Experimental Protocols
Protocol 1: General Method Development for Remdesivir Impurity Separation
This protocol outlines a systematic approach to developing a robust LC gradient method for separating Remdesivir from its process-related impurities and degradation products.
1. Sample Preparation:
- Accurately weigh and dissolve the Remdesivir sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
2. Initial Chromatographic Conditions:
- Column: C18, 150 x 4.6 mm, 3.5 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: Start with a linear gradient from 10% to 90% B over 30 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 247 nm
- Injection Volume: 10 µL
3. Method Optimization:
- Gradient Optimization: Based on the initial chromatogram, adjust the gradient slope and duration to improve the resolution of critical peak pairs. Consider adding isocratic holds where necessary.
- Mobile Phase pH: If co-elution or poor peak shape is observed, evaluate the effect of mobile phase pH by preparing mobile phases with different pH values (e.g., pH 3.0, 4.5, and 6.0).
- Organic Modifier: To alter selectivity, evaluate methanol as an alternative to acetonitrile or use a ternary mixture.
- Column Temperature: Investigate the effect of column temperature (e.g., 25 °C, 35 °C, 45 °C) on retention and selectivity.
4. Forced Degradation Studies:
- To ensure the method is stability-indicating, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[7][8][9] The method should be able to separate all degradation products from the main Remdesivir peak.
Protocol 2: Troubleshooting Peak Tailing
This protocol provides a step-by-step guide to diagnosing and resolving peak tailing issues for the Remdesivir peak.
1. Initial Assessment:
- Quantify the extent of tailing using the tailing factor or asymmetry factor calculation from your chromatography data system. A value greater than 1.5 is generally considered significant tailing.
2. Column Overload Check:
- Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
- Inject each dilution and observe the peak shape. If the tailing factor improves with dilution, the issue is likely column overload.
3. Mobile Phase Modification:
- Low pH: Prepare a mobile phase with a lower pH (e.g., pH 2.5-3.0) using an appropriate buffer or acid modifier (e.g., formic acid, phosphoric acid).
- Additive: If tailing persists, add a small amount of triethylamine (TEA) (e.g., 0.1%) to the mobile phase to mask active silanol groups.
4. System Check:
- Systematically check all fittings from the injector to the detector for any potential leaks.
- If possible, measure the dead volume of your system. If it is excessive, consider replacing long or wide-bore tubing with shorter, narrower alternatives.
5. Column Health:
- If the above steps do not resolve the issue, flush the column with a strong solvent (e.g., 100% acetonitrile, followed by isopropanol for reversed-phase columns).
- If the peak shape does not improve, the column may be irreversibly damaged and should be replaced.
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Causes and solutions for peak tailing.
Caption: General workflow for LC method development.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. agilent.com [agilent.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. pjps.pk [pjps.pk]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Enhancing Low-Level Remdesivir Impurity Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of low-level impurities in Remdesivir.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the analysis of Remdesivir and its impurities, offering practical solutions to improve detection sensitivity.
Q1: My baseline is noisy, which is affecting the detection of low-level impurities. What are the common causes and solutions?
A noisy baseline can mask small impurity peaks, significantly impacting the limit of detection (LOD) and limit of quantification (LOQ). Here are the primary causes and how to address them:
-
Mobile Phase Contamination: Impurities in the mobile phase, particularly in the aqueous component, are a frequent source of baseline noise. Ensure the use of high-purity solvents (HPLC or LC-MS grade) and freshly prepared mobile phases. Filtering the mobile phase through a 0.22 µm or 0.45 µm filter can also help.
-
Improper Degassing: Dissolved gases in the mobile phase can outgas in the detector, leading to baseline disturbances. Always degas the mobile phase using methods like sonication, vacuum degassing, or an inline degasser.[1]
-
Pump Issues: Fluctuations in pump pressure can cause a noisy baseline. Check for leaks in the pump seals and fittings. Ensure the pump is properly primed and that there are no air bubbles in the system.[2][3]
-
Detector Lamp Issues: An aging or failing detector lamp (e.g., UV detector) can result in increased noise. Check the lamp's energy output and replace it if necessary.
-
Contaminated Column: A contaminated guard or analytical column can lead to baseline noise. Flush the column with a strong solvent or follow the manufacturer's cleaning protocol.[4]
Q2: I am observing peak tailing for Remdesivir and its impurities. How can I improve peak shape?
Peak tailing can compromise resolution and integration, affecting the accuracy of quantification. Common causes and solutions include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing peak tailing. To mitigate this, use a mobile phase with a lower pH to suppress silanol ionization or add a basic additive like triethylamine (TEA).[5] Using a column with a highly pure silica stationary phase can also minimize these interactions.[5]
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or the sample concentration.[5]
-
Mismatched Injection Solvent and Mobile Phase: A significant difference in solvent strength between the sample solvent and the mobile phase can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.[1]
-
Column Void or Contamination: A void at the column inlet or contamination can lead to poor peak shape. Reverse-flushing the column (if permitted by the manufacturer) or replacing the column may be necessary.
Q3: I am not achieving the desired sensitivity for a specific impurity. How can I enhance the detector response?
Improving detector response is crucial for detecting trace-level impurities. Here are some strategies:
-
Optimize Wavelength (UV-Vis): Ensure you are using the optimal wavelength for the impurity of interest. While Remdesivir has a maximum absorption around 245-247 nm, some impurities may have different absorption maxima.[6][7] A diode array detector (DAD) can be used to screen for the optimal wavelength for each impurity.
-
Switch to a More Sensitive Detector: If UV detection is insufficient, consider using a more sensitive technique like mass spectrometry (MS). LC-MS/MS offers high selectivity and sensitivity for impurity profiling.[8][9]
-
Optimize Mass Spectrometry Parameters: For LC-MS/MS, optimize the ionization source parameters (e.g., spray voltage, capillary temperature) and fragmentation parameters (collision energy) for each impurity to maximize the signal.[10] Using selected reaction monitoring (SRM) can significantly enhance sensitivity and selectivity.[10]
-
Sample Preparation: Employ sample preparation techniques like solid-phase extraction (SPE) to concentrate the impurities and remove matrix interferences.
Q4: I am seeing ghost peaks in my chromatogram. What could be the cause?
Ghost peaks are extraneous peaks that can interfere with the identification and quantification of true impurities.
-
Late Elution from Previous Injections: A compound from a previous injection may elute in a subsequent run, appearing as a ghost peak.[5] To address this, increase the run time or flush the column with a strong solvent between injections.
-
Contaminated Mobile Phase or System: Impurities in the mobile phase or from system components (e.g., tubing, seals) can accumulate on the column and elute as ghost peaks, especially in gradient elution.[4] Use high-purity solvents and regularly clean the HPLC system.
-
Sample Carryover: Residual sample in the injector can be introduced into subsequent runs. Implement a robust needle wash procedure.
Data Presentation
Table 1: Reported Limit of Detection (LOD) and Limit of Quantification (LOQ) for Remdesivir and Impurities
| Analyte | Method | LOD | LOQ | Reference |
| Remdesivir | HPLC-UV | 0.5 µg/mL | 2 µg/mL | [11] |
| Remdesivir | LC-MS/MS | 0.7 ng/mL | 1.3 ng/mL | |
| Remdesivir | Spectrofluorimetry | 0.287 ng/mL | 0.871 ng/mL | [9] |
| Remdesivir | LC-MS/MS | 0.3 µg/L | - | [11] |
| GS-441524 | LC-MS/MS | 2 µg/L | - | [11] |
| Degradation Products | HPLC-UV | 0.015 µg/mL | - | [11] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Remdesivir
This protocol is based on a stability-indicating method to separate Remdesivir from its degradation products.[12][13]
-
Chromatographic System:
-
Mobile Phase:
-
Detection:
-
UV detection at 237 nm or 247 nm.[6]
-
-
Sample Preparation:
-
Prepare a stock solution of Remdesivir in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
For forced degradation studies, subject the drug substance to stress conditions such as acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3-5% H₂O₂), and heat (60°C).[12]
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard and sample solutions.
-
Monitor the separation of Remdesivir from its degradation products.
-
Protocol 2: High-Sensitivity LC-MS/MS Method for Remdesivir and its Metabolites
This protocol is designed for the sensitive quantification of Remdesivir and its major metabolite, GS-441524.[11][14]
-
Chromatographic System:
-
Mobile Phase:
-
Mass Spectrometry:
-
Sample Preparation:
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Acquire data using the optimized SRM transitions.
-
Visualizations
Caption: Troubleshooting workflow for improving low-level impurity detection.
Caption: General experimental workflow for Remdesivir impurity analysis.
References
- 1. mastelf.com [mastelf.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. journals.irapa.org [journals.irapa.org]
- 8. Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a paper spray mass spectrometry method for the rapid quantitation of remdesivir and its active metabolite, GS-441524, in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00654A [pubs.rsc.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Development, validation and forced degradation studies of green liquid chromatographic method for determination of remdesivir in bulk drug and pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of an LC-MS/MS method for simultaneous determination of remdesivir and its hydrolyzed metabolite and nucleoside, and its application in a pharmacokinetic study of normal and diabetic nephropathy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpscr.info [ijpscr.info]
Preventing in-source instability of Remdesivir impurity 9-d4
Welcome to the technical support center for Remdesivir impurity 9-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent in-source instability during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
This compound is a deuterated stable isotope-labeled version of Remdesivir impurity 9. Its molecular formula is C₂₇H₃₁D₄N₆O₈P and it has a molecular weight of approximately 606.61 g/mol .[1] It is primarily used as an internal standard in quantitative bioanalytical assays by liquid chromatography-mass spectrometry (LC-MS) for Remdesivir and its related substances. The deuterium labeling provides a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, allowing for accurate quantification.
Q2: What does "in-source instability" refer to in the context of LC-MS analysis?
In-source instability, also known as in-source fragmentation or in-source decay, is the breakdown of an analyte within the ion source of a mass spectrometer before mass analysis.[2][3] For this compound, this can lead to the formation of fragment ions that may be misinterpreted as other impurities or cause a decrease in the signal intensity of the intended precursor ion, compromising the accuracy and precision of the analytical method.[4][5][6] Electrospray ionization (ESI), although a "soft" ionization technique, can still induce fragmentation, especially for structurally complex or labile molecules.[6][7]
Q3: Why might this compound be susceptible to in-source instability?
Remdesivir is a prodrug containing several functional groups, including an ester and a phosphoramidate linkage, which are susceptible to hydrolysis.[8] These structural features can also be prone to cleavage under the energetic conditions of the mass spectrometer's ion source. The energy applied in the ion source (e.g., cone voltage) can be sufficient to cause fragmentation of these labile bonds.[3][7]
Q4: What are the common signs of in-source instability for this compound?
-
Inconsistent or low response: The signal intensity for the this compound peak is lower than expected or varies significantly between injections.
-
Appearance of unexpected peaks: Peaks corresponding to known fragments of Remdesivir may appear in the mass spectrum, even when not performing MS/MS. For instance, fragments related to the loss of the alanine-ester group or cleavage of the phosphoramidate bond might be observed.[9][10][11]
-
Poor linearity in calibration curves: If the internal standard is degrading in-source, it can lead to non-linear calibration curves and inaccurate quantification of the target analyte.
-
Peak tailing or fronting: In-source reactions can sometimes affect the peak shape observed in the chromatogram.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, focusing on the prevention of in-source instability.
Issue 1: Low or Inconsistent Signal for this compound
Question: I am observing a weak or highly variable signal for my internal standard, this compound. Could this be due to in-source instability?
Answer: Yes, a low or inconsistent signal is a primary indicator of in-source fragmentation. The energy in the ion source might be causing the molecule to break apart before it is detected.
Troubleshooting Steps:
-
Optimize Ion Source Parameters: The energy within the ion source is a critical factor. The cone voltage (or fragmentor voltage) has a significant impact on the extent of in-source fragmentation.[3]
-
Action: Perform a systematic evaluation of the cone voltage. Infuse a solution of this compound and monitor the intensity of the precursor ion as you incrementally decrease the cone voltage. The goal is to find a voltage that provides sufficient signal for the precursor ion while minimizing the appearance of fragment ions.
-
-
Adjust Mobile Phase Composition: The pH and composition of the mobile phase can affect the stability of the analyte in the ESI droplet and its ionization efficiency.
-
Action:
-
If using a low pH mobile phase (e.g., with formic acid), ensure the concentration is not excessively high.
-
Consider using a buffered mobile phase to maintain a consistent pH.
-
Evaluate the effect of the organic solvent (e.g., acetonitrile vs. methanol) on signal intensity and stability.
-
-
-
Check Ion Source Temperature: High temperatures in the ion source can contribute to the thermal degradation of labile molecules.
-
Action: Reduce the source temperature in increments of 10-20°C and observe the impact on the signal intensity of this compound.
-
Issue 2: Appearance of Unexpected Peaks in the Mass Spectrum
Question: I am seeing peaks in my mass spectrum that I suspect are fragments of this compound, even though I am not in fragmentation mode. How can I confirm this and prevent it?
Answer: The presence of fragment ions in a full scan or precursor ion scan is a clear sign of in-source fragmentation. You can confirm this by observing that the chromatographic peak for the fragment ion co-elutes perfectly with the precursor ion of this compound.
Troubleshooting Workflow:
Caption: Workflow for identifying and mitigating in-source fragmentation.
Potential In-Source Fragmentation Pathway of Remdesivir:
The following diagram illustrates potential cleavage sites on the Remdesivir molecule that are susceptible to fragmentation, which would be analogous for the deuterated impurity.
Note: The DOT script above is a template. A chemical structure image is required for it to render correctly. For the purpose of this response, a conceptual diagram is described below.
A diagram would show the chemical structure of Remdesivir with arrows pointing to the labile bonds:
-
The phosphoramidate bond , which can cleave to separate the alanine-ester moiety.
-
The ester bond within the alanine-ester group, which can be hydrolyzed.
-
The glycosidic bond connecting the ribose sugar to the nitrogenous base.
Caption: Potential labile sites in Remdesivir prone to in-source fragmentation.
Quantitative Data and Experimental Protocols
Table 1: Typical LC-MS Parameters for Optimization
| Parameter | Typical Range | Recommended Action to Reduce Instability |
| Cone/Fragmentor Voltage | 20 - 150 V | Decrease in 5-10 V increments |
| Capillary Voltage | 1 - 4 kV | Minor adjustments, check for signal stability |
| Source Temperature | 100 - 350 °C | Decrease in 10-20 °C increments |
| Desolvation Gas Flow | 600 - 1200 L/Hr | Optimize for signal, may have indirect effect |
| Mobile Phase pH | 2.5 - 7.0 | Test different pH values (e.g., 3, 5, 7) |
Protocol 1: Systematic Optimization to Minimize In-Source Fragmentation
Objective: To determine the optimal ion source parameters to maximize the precursor ion signal of this compound while minimizing in-source fragmentation.
Materials:
-
A solution of this compound (e.g., 100 ng/mL) in a representative mobile phase.
-
LC-MS system with an electrospray ionization (ESI) source.
-
Syringe pump for direct infusion.
Methodology:
-
Initial Setup:
-
Configure the LC-MS system for direct infusion of the this compound solution at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to monitor the m/z of the precursor ion of this compound and any suspected fragment ions. For example, monitor the [M+H]⁺ ion and potential fragments corresponding to the loss of the side chain.
-
-
Cone Voltage Optimization:
-
Start with a relatively high cone voltage (e.g., 80 V).
-
Record the intensities of the precursor and fragment ions.
-
Decrease the cone voltage in 10 V increments (e.g., 80V, 70V, 60V, ... 20V).
-
At each step, allow the signal to stabilize and record the ion intensities.
-
Plot the intensities of the precursor and fragment ions as a function of the cone voltage. Select the voltage that provides a robust precursor signal with the lowest possible fragment signal.
-
-
Source Temperature Optimization:
-
Using the optimal cone voltage determined in the previous step, set the source temperature to a high value (e.g., 350 °C).
-
Record the ion intensities.
-
Decrease the source temperature in 20 °C increments.
-
Record the ion intensities at each step and select the temperature that provides the best signal-to-noise ratio for the precursor ion without evidence of thermal degradation.
-
-
Verification with Chromatography:
-
Apply the optimized source parameters to your LC method.
-
Inject a sample containing this compound and confirm that the signal is stable and the formation of in-source fragments is minimized under chromatographic conditions.
-
By following these guidelines and protocols, researchers can effectively troubleshoot and prevent the in-source instability of this compound, leading to more accurate and reliable analytical results.
References
- 1. This compound | Axios Research [axios-research.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. In-source fragmentation [jeolusa.com]
- 4. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics (Journal Article) | OSTI.GOV [osti.gov]
- 6. Avoiding misannotation of in-source fragmentation products as cellular metabolites in liquid chromatography-mass spectrometry-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Managing poor peak shape in Remdesivir impurity analysis
Welcome to the technical support center for Remdesivir impurity analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis, with a focus on managing poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in Remdesivir impurity analysis?
A1: Poor peak shape in the HPLC analysis of Remdesivir and its impurities is often attributed to several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of C18 columns can interact with the basic functional groups in Remdesivir, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in controlling the ionization of Remdesivir and its impurities. An unoptimized pH can lead to peak broadening and tailing.
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in peak fronting or tailing.
-
Inadequate Mobile Phase Buffering: Insufficient buffer capacity can lead to pH gradients along the column, causing inconsistent peak shapes.
-
Contamination: A contaminated column or mobile phase can introduce interfering peaks or cause existing peaks to distort.
Q2: Which type of HPLC column is best suited for Remdesivir impurity analysis?
A2: Reversed-phase columns, particularly C18 (octadecylsilyl) columns, are most commonly used for the analysis of Remdesivir and its related compounds.[1][2] Some studies have also shown good results with RP-Amide and Phenyl-Hexyl phases, which can offer different selectivity. For challenging separations, especially chiral separations of Remdesivir isomers, specialized chiral columns like CHIRALPAK® IA-3 are employed.[1]
Q3: How does the mobile phase pH affect the peak shape of Remdesivir?
A3: Remdesivir has multiple pKa values, meaning its charge state is highly dependent on the pH of the mobile phase. Operating at a pH where Remdesivir or its impurities are in a single, stable ionic form is crucial for achieving sharp, symmetrical peaks. A mobile phase pH around 4.0, achieved with an ammonium acetate buffer, has been shown to provide good peak shape.[3] Another approach involves using a mobile phase with a pH of 3.0, adjusted with ortho-phosphoric acid and containing triethylamine, to minimize silanol interactions and improve peak symmetry.[2]
Q4: What are some common degradation pathways for Remdesivir, and how can I resolve the degradation products from the main peak?
A4: Remdesivir is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments.[3][4][5] It is particularly prone to hydrolysis under basic conditions due to its ester prodrug nature.[5] To ensure that degradation products are well-resolved from the parent Remdesivir peak, a stability-indicating HPLC method should be developed. This typically involves using a gradient elution with a C18 column and a mobile phase containing a buffer (e.g., ammonium acetate or phosphate) and an organic modifier like acetonitrile. The use of a photodiode array (PDA) detector can help in assessing peak purity and confirming the separation of degradation products.
Troubleshooting Guides
Poor peak shape can manifest in several ways, including peak tailing, fronting, and splitting. The following guides provide a systematic approach to troubleshooting these issues in the context of Remdesivir impurity analysis.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of 0.1-0.5% (v/v) to mask the active silanol sites.[2] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Remdesivir and its impurities. A pH of around 3.0 to 4.0 is often effective.[2][3] |
| Low Buffer Concentration | Increase the buffer concentration to ensure consistent pH throughout the analysis. A buffer concentration of 20-50 mM is a good starting point. |
| Column Degradation | Flush the column with a strong solvent or, if necessary, replace the column. |
| Column Overload | Reduce the injection volume or dilute the sample. |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetrical peak with a "leading" edge that is less steep than the trailing edge.
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
| Potential Cause | Recommended Solution |
| Sample Overload | Dilute the sample or reduce the injection volume.[6] |
| Sample Solvent Stronger than Mobile Phase | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Collapse or Void | Inspect the column for voids at the inlet. If a void is present, the column may need to be repacked or replaced. |
| Low Temperature | Increase the column temperature to improve mass transfer kinetics. A temperature of 30-40°C is a common starting point. |
Issue 3: Peak Splitting
Peak splitting appears as two or more peaks for a single compound.
Troubleshooting Workflow for Peak Splitting
Caption: Troubleshooting workflow for peak splitting.
| Potential Cause | Recommended Solution |
| Partially Blocked Column Frit | Back-flush the column according to the manufacturer's instructions. If the problem persists, replace the frit or the column. |
| Column Void | A void at the head of the column can cause the sample to be distributed unevenly. The column may need to be replaced. |
| Sample Solvent Incompatibility | Dissolve the sample in a solvent that is weaker than or the same as the mobile phase. |
| Co-elution of an Impurity | Modify the mobile phase composition or gradient to improve the resolution between the main peak and the co-eluting impurity. |
| Injector Issues | A malfunctioning injector rotor seal can cause sample to be introduced in two separate bands. Inspect and replace the rotor seal if necessary. |
Experimental Protocols
Below are examples of detailed experimental protocols for Remdesivir impurity analysis that have been shown to produce good peak shape.
Protocol 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the determination of Remdesivir in the presence of its degradation products.[3]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Inertsustain C18 (4.6 mm x 100 mm, 3 µm).[3]
-
Mobile Phase:
-
A: Ammonium acetate buffer (pH 4.0)
-
B: Acetonitrile
-
Gradient: 60:40 (A:B) v/v
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 245 nm
-
Diluent: Methanol and Water (50:50 v/v)
Protocol 2: Chiral Separation of Remdesivir
This method is designed for the chiral separation of Remdesivir isomers.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: CHIRALPAK® IA-3 (250 mm x 4.6 mm i.d.).[1]
-
Mobile Phase: n-Hexane:Ethanol:IPA:Ethanolamine:Formic Acid (80:5:15:0.05:0.1 v/v/v/v/v).[1]
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Detection Wavelength: 245 nm (Reference wavelength: 450 nm)
Quantitative Data Summary
The following tables summarize key chromatographic parameters from various published methods for Remdesivir analysis.
Table 1: Comparison of HPLC Methods for Remdesivir Analysis
| Parameter | Method 1 [3] | Method 2 [2] | Method 3 [1] |
| Column | Inertsustain C18 (4.6 x 100 mm, 3 µm) | InertSustain C18 (4.6 x 100 mm, 3 µm) | CHIRALPAK® IA-3 (4.6 x 250 mm) |
| Mobile Phase | Ammonium acetate buffer (pH 4.0):Acetonitrile (60:40) | 0.1% TEA (pH 3.0 with OPA):Acetonitrile (60:40) | n-Hexane:EtOH:IPA:Ethanolamine:Formic Acid (80:5:15:0.05:0.1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection | 245 nm | 240 nm | 245 nm |
| Retention Time | ~7.3 min | ~4.5 min | Not Specified |
| Tailing Factor | Within acceptance limits | Good peak shape reported | Not Specified |
Table 2: System Suitability Parameters for a Validated RP-HPLC Method [2]
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | NMT 2.0 | < 1.5 |
| Theoretical Plates | NLT 2000 | > 10000 |
| %RSD of Peak Area (n=6) | NMT 2.0% | < 1.0% |
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. irjpms.com [irjpms.com]
- 4. Green Stability Indicating Organic Solvent-Free HPLC Determination of Remdesivir in Substances and Pharmaceutical Dosage Forms [mdpi.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. m.youtube.com [m.youtube.com]
Impact of unlabeled impurity in Remdesivir impurity 9-d4 standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Remdesivir impurity 9-d4 standard in their experiments. The focus is on identifying and mitigating the impact of unlabeled Remdesivir impurity within this deuterated standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterium-labeled version of Remdesivir. It is primarily used as an internal standard (IS) in quantitative bioanalysis by mass spectrometry (MS) for the determination of Remdesivir in biological matrices.[1]
Q2: What is "unlabeled impurity" in the context of a deuterated standard?
Unlabeled impurity refers to the presence of the non-deuterated form of the compound (in this case, Remdesivir) within the deuterated standard (this compound). During the synthesis of deuterated compounds, it is challenging to achieve 100% isotopic purity, often resulting in a small percentage of the unlabeled analyte being present.[2][3]
Q3: Why is the presence of unlabeled impurity a concern in my experiments?
The presence of unlabeled Remdesivir in the this compound internal standard can lead to artificially inflated results for the quantification of Remdesivir in your samples. This is because the unlabeled impurity will contribute to the signal of the analyte of interest, leading to inaccurate and unreliable data.[2][4]
Q4: What is the generally accepted limit for unlabeled impurity in a deuterated internal standard?
Regulatory guidelines and best practices suggest that the response of the unlabeled analyte in a blank sample spiked only with the deuterated internal standard should not exceed 20% of the response of the analyte at the Lower Limit of Quantitation (LLOQ).[4]
Troubleshooting Guide
Issue: Inaccurate or Inconsistent Quantification of Remdesivir
If you are experiencing unexpectedly high or variable concentrations of Remdesivir in your quality control (QC) samples or study samples, the presence of a significant unlabeled impurity in your this compound standard could be a contributing factor.
The first step is to determine the extent of the signal contribution from the unlabeled Remdesivir present in your deuterated internal standard.
-
Experimental Protocol: A detailed protocol for this assessment is provided in the "Experimental Protocols" section below.
-
Acceptance Criteria: The peak area of the unlabeled Remdesivir in a blank sample spiked with the internal standard should be less than 20% of the peak area of the LLOQ of Remdesivir.[4]
If the contribution from the unlabeled impurity is significant and unavoidable, a correction may be applied.
-
Correction Method: Analyze six blank matrix samples fortified only with the internal standard. Calculate the mean concentration of the apparent unlabeled Remdesivir. This average value can then be subtracted from the measured concentrations of all calibration standards, QC samples, and unknown samples.[4] It is important to note that this approach should be used with caution and may not be acceptable for all regulatory submissions.
If the level of unlabeled impurity is unacceptably high, contact the supplier of the this compound standard. Request a Certificate of Analysis (CoA) that specifies the isotopic purity and the percentage of the unlabeled compound.[5] If the purity does not meet your analytical needs, you may need to source a new batch of the standard with higher isotopic purity.
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment to assess the contribution of unlabeled Remdesivir from the this compound internal standard.
| Sample ID | Analyte (Remdesivir) Peak Area | IS (Remdesivir-d4) Peak Area | Contribution of Unlabeled Impurity (% of LLOQ) |
| Blank | < 50 | < 50 | - |
| LLOQ (1 ng/mL) | 1,520 | 1,250,000 | - |
| Blank + IS | 285 | 1,245,000 | 18.75% |
Experimental Protocols
Protocol for Assessing Unlabeled Impurity Contribution
Objective: To quantify the signal contribution of unlabeled Remdesivir from the this compound internal standard.
Materials:
-
Remdesivir reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., human plasma)
-
LC-MS/MS system
-
Acetonitrile, Methanol, Formic Acid (LC-MS grade)
-
Water (ultrapure)
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Remdesivir in a suitable solvent (e.g., DMSO or Methanol).
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
-
-
Preparation of Working Solutions:
-
Prepare a working solution of Remdesivir at the LLOQ concentration (e.g., 1 ng/mL) in the blank biological matrix.
-
Prepare a working solution of the this compound internal standard at the concentration used in your analytical method (e.g., 50 ng/mL) in the blank biological matrix.
-
-
Sample Preparation:
-
Blank: Aliquot the blank biological matrix.
-
LLOQ Sample: Aliquot the LLOQ working solution.
-
Blank + IS Sample: Aliquot the blank biological matrix and spike with the this compound internal standard working solution.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm)[6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate Remdesivir from any potential interferences.
-
MS/MS Detection: Monitor the appropriate precursor-to-product ion transitions for both Remdesivir and this compound in positive ion mode.
-
-
Data Analysis:
-
Integrate the peak area for the Remdesivir transition in the "LLOQ Sample" and the "Blank + IS Sample".
-
Calculate the percentage contribution of the unlabeled impurity using the following formula:
(Peak Area in "Blank + IS Sample" / Peak Area in "LLOOQ Sample") * 100
-
Visualizations
Caption: Workflow for assessing unlabeled impurity in this compound.
Caption: Troubleshooting logic for inaccurate Remdesivir quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Axios Research [axios-research.com]
- 3. youtube.com [youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Remdesivir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of Remdesivir impurity 9-d4 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Remdesivir and its related compounds in solution, with a focus on its oxidative degradation product. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: A batch of our Remdesivir reference standard, labeled "Remdesivir impurity 9-d4", seems to be showing instability in our solvent. What could be the issue?
A1: There might be a misunderstanding regarding the nomenclature. "this compound" is a deuterium-labeled internal standard of Remdesivir itself, not a degradation product. Its chemical formula is C₂₇H₃₁D₄N₆O₈P. Deuterated standards are used for quantification in analytical methods like LC-MS and are expected to have similar stability to the parent drug. If you are observing degradation, it is likely Remdesivir itself that is degrading. Remdesivir is a prodrug containing an ester functional group, which makes it susceptible to hydrolysis, particularly in basic solutions. It is also sensitive to oxidative conditions.
Q2: We have identified an impurity in our Remdesivir sample after exposure to air and light, which we suspect is an oxidative degradation product. What is this impurity and how can we characterize it?
A2: Under oxidative stress conditions, Remdesivir is known to form a primary degradation product, often referred to as DP9 or Remdesivir N-oxide. This impurity is formed through the oxidation of one of the nitrogen atoms in the pyrrolotriazine ring system. You can characterize this impurity using LC-MS/MS. The mass spectrum of Impurity 9 will show a mass increase of 16 amu compared to Remdesivir, corresponding to the addition of an oxygen atom.
Q3: What are the general stability characteristics of Remdesivir in solution?
A3: Remdesivir is most stable in acidic conditions and is labile to degradation under neutral and basic conditions due to hydrolysis of its ester and phosphoramidate moieties. It is also susceptible to oxidation. The drug is relatively stable to heat and photolytic stress. For short-term storage, refrigerated temperatures (2-8 °C) are recommended for solutions.
Q4: What are the recommended storage conditions for Remdesivir solutions to minimize degradation?
A4: To minimize degradation, Remdesivir solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store the solution at refrigerated temperatures (2-8 °C) and protect it from light. For longer-term storage, it is advisable to store the compound as a solid at -20°C or below. The choice of solvent can also impact stability; a slightly acidic buffer may improve stability against hydrolysis.
Troubleshooting Guide: Stability Issues
This guide provides a systematic approach to troubleshooting common stability issues encountered with Remdesivir in solution.
Logical Flow for Troubleshooting
Caption: A logical workflow for troubleshooting stability issues with Remdesivir solutions.
Quantitative Data on Remdesivir Degradation
While specific quantitative stability data for "Impurity 9" (the N-oxide) in solution is not extensively available in public literature, forced degradation studies of Remdesivir provide insights into its formation. The following table summarizes the degradation of Remdesivir under various stress conditions.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation of Remdesivir | Impurities Formed |
| Acidic Hydrolysis | 0.1 N HCl | 24 h | 60°C | ~15-20% | DP1, DP2, DP3, DP4, DP5 |
| Basic Hydrolysis | 0.1 N NaOH | 2 h | 60°C | ~30-40% | DP5, DP6, DP7, DP8 |
| Neutral Hydrolysis | Water | 24 h | 60°C | ~5-10% | DP5 |
| Oxidative Degradation | 3% H₂O₂ | 24 h | Room Temp | ~20-25% | DP9 (N-oxide) |
| Thermal Degradation | Solid State | 48 h | 80°C | < 5% | Minimal degradation |
| Photolytic Degradation | UV light (254 nm) | 7 days | Room Temp | < 5% | Minimal degradation |
Note: DP refers to Degradation Product as identified in forced degradation studies. The percentage of degradation can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Oxidative Degradation of Remdesivir
This protocol describes the procedure to intentionally degrade Remdesivir under oxidative conditions to generate "Impurity 9" (N-oxide) for analytical purposes.
Workflow for Forced Oxidative Degradation
Caption: Experimental workflow for the forced oxidative degradation of Remdesivir.
Methodology:
-
Preparation of Remdesivir Stock Solution: Accurately weigh and dissolve Remdesivir in a suitable organic solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Oxidative Stress: To a known volume of the Remdesivir stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature for 24 hours, protected from light.
-
Sample Preparation for Analysis: After incubation, the reaction can be quenched by adding a reducing agent like sodium bisulfite, although this is optional. Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC or LC-MS/MS method to separate and identify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for Remdesivir and Its Impurities
This protocol provides a general framework for an HPLC method capable of separating Remdesivir from its degradation products.
HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile |
| Gradient Program | Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the parent drug and its impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization based on the specific column and HPLC system used.
Signaling Pathway: Remdesivir Mechanism of Action
While the stability of the impurity is the primary focus, understanding the mechanism of action of the parent drug is crucial for researchers in this field.
Caption: Intracellular activation pathway of Remdesivir to its active triphosphate form, which inhibits viral RNA polymerase.
Technical Support Center: Remdesivir Impurity 9-d4 Analysis
Welcome to the Technical Support Center for minimizing carryover in Remdesivir impurity 9-d4 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is carryover and why is it a concern in this compound analysis?
A1: Carryover is the appearance of a small peak of an analyte, in this case, this compound, in a blank injection that follows a sample injection with a high concentration of the same analyte.[1] It is a significant issue in quantitative LC-MS/MS analysis as it can lead to inaccurate results, particularly for low-level samples, by artificially inflating their measured concentrations.[2] In the context of pharmaceutical analysis, even minor carryover can compromise data integrity and affect regulatory compliance.
Q2: What are the common sources of carryover in an LC-MS/MS system?
A2: Carryover can originate from several components of the LC-MS/MS system. The most common sources include the autosampler, injector, sample loop, needle, and the column itself.[3][4] Adsorption of the analyte onto surfaces within the flow path, especially in valves and fittings, is a primary cause.[2] Inadequate cleaning of these components between injections can result in the residual analyte being eluted in subsequent runs.
Q3: Are deuterated internal standards like this compound also susceptible to carryover?
A3: Yes, deuterated internal standards are also prone to carryover. While they are structurally very similar to the non-deuterated analyte, they can still adsorb to surfaces in the LC system. Carryover of the internal standard can interfere with the accurate quantification of the target analyte, especially in subsequent samples with low concentrations.
Q4: What is an acceptable level of carryover for this type of analysis?
A4: Regulatory guidelines for bioanalytical methods generally require that the response of any interfering peak in a blank sample, following a high concentration sample, should not be more than 20% of the lower limit of quantitation (LLOQ) for the analyte and 5% for the internal standard.[5] However, it is always best practice to minimize carryover as much as possible.
Troubleshooting Guides
Guide 1: Identifying the Source of Carryover
A systematic approach is crucial to pinpointing the source of carryover. The following steps can help you diagnose the issue:
Experimental Protocol: Carryover Source Identification
-
Initial Check: After observing a carryover peak in a blank injection following a high-concentration sample, inject a second and third blank.
-
Observation: If the carryover peak area decreases with each subsequent blank injection, it is likely "classic" carryover from the autosampler or injector.[1]
-
Observation: If the peak area remains relatively constant across multiple blank injections, it may indicate a contamination issue with your solvent or a more persistent carryover problem.[1]
-
-
Isolate the Injector and Column:
-
Replace the analytical column with a zero-dead-volume union.
-
Inject a high-concentration standard followed by a blank.
-
Observation: If carryover is still observed, the source is likely the autosampler, needle, or injector valve.
-
Observation: If carryover is significantly reduced or eliminated, the column is a primary contributor.
-
-
Evaluate the Autosampler Wash:
-
Ensure the autosampler wash solvent is appropriate and the wash volume is sufficient.
-
Inject a blank that has not gone through the sample preparation process (i.e., pure solvent). If this blank is clean, but a prepared blank shows a peak, the contamination may be introduced during sample preparation.[2]
-
Guide 2: Minimizing Autosampler and Injector Carryover
The autosampler is a frequent source of carryover.[6] Optimizing the wash procedure and injection method can significantly reduce this issue.
Experimental Protocol: Autosampler and Injector Cleaning
-
Optimize Wash Solvents: The wash solvent should be strong enough to dissolve Remdesivir and its impurities effectively.
-
Weak Wash: A solution like 10:90 (v/v) methanol-water can be used as a weak wash.
-
Strong Wash: A strong wash solvent such as acetonitrile is often effective. For persistent carryover, a "magic mix" of 40% acetonitrile, 40% isopropanol, and 20% acetone can be employed.[7]
-
pH Modification: Adjusting the pH of the wash solvent with a small amount of formic acid or ammonium hydroxide can improve the solubility of certain compounds and reduce carryover.[1]
-
-
Optimize Wash Procedure:
-
Increase Wash Volume and Duration: Ensure the volume of the wash solvent is sufficient to thoroughly clean the needle and injection port. Increasing the duration of the wash cycle can also be beneficial.[7]
-
Multi-solvent Wash: Employing a sequence of different wash solvents (e.g., from aqueous to strong organic) can be more effective than a single solvent.[8]
-
Pre- and Post-Injection Wash: Washing the needle both before and after injection can significantly reduce carryover.[7]
-
-
Optimize Injection Mode:
-
Full Loop Injection: Switching from a partial loop to a full loop injection can provide a more effective flush of the sample flow path and reduce carryover from the injection valve.
-
Table 1: Effect of Wash Solvent Composition on Carryover
| Wash Solvent Composition | Analyte | Observed Carryover (% of LLOQ) |
| 90:10 Water:Acetonitrile | This compound | 15% |
| 100% Acetonitrile | This compound | 5% |
| "Magic Mix" (40:40:20 ACN:IPA:Acetone) | This compound | <1% |
Note: The values in this table are illustrative and may vary depending on the specific LC-MS/MS system and method conditions.
Guide 3: Addressing Column-Related Carryover
If the column is identified as a source of carryover, the following strategies can be employed:
Experimental Protocol: Column Cleaning and Conditioning
-
Gradient Modification:
-
Increase Final Organic Concentration: Ensure the percentage of the strong organic solvent at the end of the gradient is high enough to elute all components from the column.
-
Extend Hold Time: Increase the hold time at the high organic concentration at the end of the run to ensure the column is thoroughly flushed.[9]
-
-
Dedicated Column Wash:
-
After a sequence of samples, perform a dedicated column wash with a strong solvent or a series of solvents to remove any strongly retained compounds.
-
-
Separate Injections for Analytes with Different Polarities:
-
For methods analyzing both Remdesivir and its more polar metabolites, using separate injections with different gradient profiles can minimize carryover.[10] This approach allows for the optimization of the gradient for each compound's specific properties.
-
Visualizations
Caption: A logical workflow for troubleshooting carryover issues.
Caption: A typical experimental workflow incorporating carryover minimization steps.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beyond pass/fail: a procedure for evaluating the effect of carryover in bioanalytical LC/MS/MS methods. | Semantic Scholar [semanticscholar.org]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. mastelf.com [mastelf.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Remdesivir Impurities: The Role of d4-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities in pharmaceutical products is paramount to ensure their safety and efficacy. In the analysis of the antiviral drug Remdesivir, various analytical methods are employed, each with its own set of strengths and limitations. This guide provides an objective comparison of these methods, with a particular focus on the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a d4-labeled Remdesivir internal standard. The inclusion of supporting experimental data and detailed protocols aims to assist researchers in selecting and implementing the most suitable method for their specific needs.
Comparison of Analytical Methods for Remdesivir Impurity Analysis
The choice of an analytical method for Remdesivir impurity profiling is often a trade-off between sensitivity, selectivity, and accessibility. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique due to its robustness and cost-effectiveness.[1] However, for complex matrices or trace-level impurities, LC-MS/MS offers superior sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as d4-Remdesivir, in LC-MS/MS analysis is considered the gold standard for quantitative accuracy as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[2]
Here, we compare a validated LC-MS/MS method using a d4-labeled internal standard with a conventional HPLC-UV method for the analysis of Remdesivir and its potential impurities.
| Validation Parameter | LC-MS/MS with d4-Remdesivir Internal Standard | HPLC-UV |
| Linearity (Range) | 1 - 20 ng/mL (for Remdesivir) | 10 - 30 µg/mL (for Remdesivir)[3] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999[3] |
| Limit of Detection (LOD) | Lower (ng/mL to pg/mL level) | Higher (µg/mL level) |
| Limit of Quantitation (LOQ) | Lower (ng/mL level) | Higher (µg/mL level) |
| Accuracy (% Recovery) | Typically 85-115% | Typically 98-102%[3] |
| Precision (%RSD) | < 15% | < 2%[3] |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV spectra) |
| Matrix Effect Compensation | Excellent | Prone to matrix interference |
Table 1. Comparison of Validation Parameters for LC-MS/MS with a d4-Labeled Internal Standard and HPLC-UV for Remdesivir Analysis.
Experimental Protocols
Stability-Indicating HPLC-UV Method
This method is suitable for the routine quality control of Remdesivir and its known impurities.
Chromatographic Conditions:
-
Column: C18 (250mm x 4.6 mm, 5µm)[3]
-
Mobile Phase: Buffer (pH 5.0): Acetonitrile (30:70)[3]
-
Flow Rate: 1 mL/min[3]
-
Detection: UV at 253 nm[3]
-
Injection Volume: 20 µL
Forced Degradation Studies:
To ensure the stability-indicating nature of the method, Remdesivir is subjected to stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic degradation.[3] This helps in identifying the potential degradation products and ensuring that they are well-separated from the main peak.
LC-MS/MS Method with d4-Remdesivir Internal Standard
This highly sensitive and selective method is ideal for the accurate quantification of Remdesivir and its impurities, especially at low concentrations.
Sample Preparation:
-
Spike plasma samples with d4-Remdesivir internal standard solution.
-
Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples.
-
Inject the supernatant into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Inertsil ODS column (150x4.6mm, 3.5µm)[2]
-
Mobile Phase: Isocratic elution with a buffer (1ml triethylamine in 1L water) and Acetonitrile (50:50)[2]
-
Flow Rate: 1 mL/min[2]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode[2]
-
MS/MS Transitions: Specific precursor-to-product ion transitions are monitored for Remdesivir, its impurities, and the d4-Remdesivir internal standard.
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates the key steps involved in the validation of an analytical method for pharmaceutical impurities.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies | Semantic Scholar [semanticscholar.org]
- 3. wjpps.com [wjpps.com]
A Comparative Guide to Analytical Method Validation for Impurities Based on ICH Guidelines
This guide provides a comprehensive comparison of two analytical methods for the quantification of impurities in a drug substance, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[1][2] The comparison is presented through a hypothetical case study of a newly developed Ultra-Performance Liquid Chromatography (UPLC) method against a traditional High-Performance Liquid Chromatography (HPLC) method for the determination of "Impurity X."
The validation of analytical procedures is a critical component of drug development, ensuring that the methods used to assess the quality of a drug substance are reliable, reproducible, and fit for their intended purpose.[3][4][5] For impurity testing, this is of paramount importance to guarantee the safety and efficacy of the final drug product.[6]
Logical Framework for Analytical Method Validation
The validation of an analytical method is a systematic process. The relationship between the core validation parameters as stipulated by ICH Q2(R2) is illustrated in the diagram below. Each parameter provides a different piece of evidence to collectively demonstrate the method's suitability.
Caption: Logical relationship of ICH Q2(R2) validation parameters.
Experimental Comparison: HPLC vs. UPLC for Impurity X Quantification
This section details the experimental protocols and comparative data for the validation of a conventional HPLC method and a modern UPLC method for the quantification of Impurity X.
Experimental Workflow
The general workflow for the validation of either the HPLC or UPLC method is depicted below. The process begins with the preparation of a detailed validation protocol, followed by the execution of experiments for each validation parameter, data analysis, and finally, the compilation of a comprehensive validation report.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. scribd.com [scribd.com]
- 6. npra.gov.my [npra.gov.my]
A Guide to Inter-Laboratory Cross-Validation of Remdesivir Impurity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of analytical methods for Remdesivir impurities between different laboratories. Ensuring that disparate quality control (QC) labs can produce consistent and reliable results is critical for regulatory compliance, product safety, and efficacy. This document outlines the key impurities, a typical analytical protocol, and a methodology for comparing results between facilities.
Introduction to Remdesivir and Its Impurities
Remdesivir is a broad-spectrum antiviral prodrug that functions as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1] Its complex synthesis and potential for degradation mean that various impurities can arise during manufacturing or storage.[1][2] These impurities, which include unreacted starting materials, by-products, and degradation products, must be carefully monitored to ensure they remain within safe limits established by guidelines such as those from the International Council for Harmonisation (ICH).[1][2]
Commonly Monitored Remdesivir Impurities:
-
Process-Related Impurities: These are substances that originate from the manufacturing process.
-
Degradation Impurities: These form when the drug substance degrades due to factors like hydrolysis or oxidation.[1][4][5]
Experimental Protocols
A robust and validated analytical method is the cornerstone of reliable impurity profiling. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.[6][7]
A. Typical HPLC Method for Remdesivir Impurity Profiling
This protocol is a representative example based on published methods. Specific conditions may need optimization.
-
Instrumentation:
-
HPLC or UPLC system with a UV or PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Kromasil KR100-5 C18, 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 245 nm or 253 nm.[6]
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Remdesivir drug substance or product in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of Remdesivir reference standard and known impurity standards.
-
Perform serial dilutions to create calibration standards and control samples at relevant concentrations (e.g., reporting threshold, identification threshold, and specification limit).
-
B. Cross-Validation (Method Transfer) Protocol
The goal of a method transfer is to verify that a receiving laboratory can perform a validated analytical procedure with the same level of reliability as the originating laboratory.[8] The most common approach is comparative testing.[9]
-
Define the Scope and Acceptance Criteria: Before testing, both labs must agree on a protocol that outlines the scope, materials, responsibilities, and acceptance criteria.[9][10]
-
Sample Analysis: The originating lab (Lab A) and the receiving lab (Lab B) analyze the same batches of Remdesivir active pharmaceutical ingredient (API) or drug product.
-
Data Comparison: The results are statistically compared. Acceptance criteria are often based on the reproducibility data from the original method validation.[10] Key parameters to compare include impurity levels, precision (RSD%), and relative retention times.
Data Presentation: A Comparative Analysis
The following tables present hypothetical data from a successful cross-validation study between two laboratories, "Lab A" (Originating) and "Lab B" (Receiving). Three different batches of Remdesivir were tested.
Table 1: Comparison of Known Impurity Quantitation (% Area)
| Impurity | Batch 1 - Lab A | Batch 1 - Lab B | Batch 2 - Lab A | Batch 2 - Lab B | Batch 3 - Lab A | Batch 3 - Lab B |
| GS-441524 | 0.08% | 0.09% | 0.11% | 0.10% | 0.07% | 0.08% |
| Impurity A | 0.04% | 0.04% | 0.06% | 0.07% | 0.05% | 0.04% |
| Impurity B | 0.12% | 0.11% | 0.09% | 0.09% | 0.13% | 0.14% |
| Total Impurities | 0.24% | 0.24% | 0.26% | 0.26% | 0.25% | 0.26% |
Table 2: Comparison of Method Precision and System Suitability
| Parameter | Lab A | Lab B | Acceptance Criteria |
| RSD for 6 Injections (Remdesivir) | 0.4% | 0.5% | ≤ 1.0% |
| RSD for 6 Injections (GS-441524) | 1.8% | 2.1% | ≤ 5.0% |
| Tailing Factor (Remdesivir Peak) | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates (Remdesivir Peak) | > 5000 | > 5000 | > 2000 |
Visualizations
The following diagrams illustrate the workflows for impurity analysis and the inter-laboratory validation process.
Caption: Workflow for Remdesivir Impurity Analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pharmabeginers.com [pharmabeginers.com]
- 9. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 10. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
A Comparative Guide to Remdesivir Impurity 9-d4 and its Non-Deuterated Counterpart
For researchers, scientists, and drug development professionals engaged in the analysis of Remdesivir, understanding the reference standards for its impurities is paramount for accurate quantification and method validation. This guide provides a detailed comparison of "Remdesivir Impurity 9-d4" and its supposed non-deuterated standard, "Remdesivir Impurity 9," revealing a crucial distinction in their chemical identities and intended applications.
While the nomenclature suggests a simple isotopic labeling difference, publicly available data indicates that these are two structurally distinct compounds. "Remdesivir Impurity 9" is identified as 2-Ethylbutyl D-alaninate, a small ester molecule. In contrast, "this compound" is a deuterated version of the active pharmaceutical ingredient, Remdesivir, itself. This guide will objectively compare these two reference standards based on their chemical properties and roles in analytical methodologies.
Data Presentation: A Tale of Two Compounds
The following tables summarize the key characteristics of "Remdesivir Impurity 9" and "this compound," highlighting their fundamental structural and molecular differences.
Table 1: General Properties
| Feature | Remdesivir Impurity 9 | This compound |
| Chemical Name | 2-Ethylbutyl D-alaninate | Deuterium labeled Remdesivir |
| CAS Number | 1689993-65-4[1][2] | Not Available (Non-labeled: 1809249-37-3)[3][4] |
| Molecular Formula | C9H19NO2[2] | C₂₇H₃₁D₄N₆O₈P[4] |
| Molecular Weight | 173.3 g/mol [2] | 606.61 g/mol [4] |
| Primary Use | Reference standard for a potential Remdesivir impurity[1] | Internal standard for quantitative analysis of Remdesivir[3] |
Table 2: Role in Analytical Assays
| Parameter | Remdesivir Impurity 9 (as an external standard) | This compound (as an internal standard) |
| Function | Used to identify and quantify the specific impurity, 2-Ethylbutyl D-alaninate, in Remdesivir samples. | Added to samples to correct for variability in sample preparation and instrument response during the analysis of Remdesivir. |
| Typical Analytical Technique | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Key Advantage | Allows for the accurate determination of the presence and concentration of a specific process-related impurity or degradant. | Improves the accuracy and precision of Remdesivir quantification by mimicking its behavior during analysis. |
Experimental Protocols: Methodologies for Analysis
The analysis of Remdesivir and its impurities typically involves sophisticated chromatographic and mass spectrometric techniques. Below are representative experimental protocols for the quantification of Remdesivir using a deuterated internal standard like this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Remdesivir Quantification
This method is widely used for the determination of Remdesivir in various biological matrices.
1. Sample Preparation:
-
A protein precipitation extraction is commonly employed for plasma samples.
-
An aliquot of the plasma sample is mixed with a solution of this compound in an organic solvent (e.g., acetonitrile or methanol).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, and may be further diluted before injection into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is frequently used (e.g., Acquity UPLC HSS T3).
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Remdesivir: m/z 603.2 → 402.2
-
This compound: The precursor ion will be shifted by the mass of the deuterium atoms (approximately m/z 607.2), and the product ion may also be shifted depending on the location of the deuterium labels.
-
Mandatory Visualization: Workflows and Pathways
To visually represent the concepts discussed, the following diagrams have been created using the DOT language.
Caption: Experimental workflow for the quantification of Remdesivir using a deuterated internal standard.
Caption: Simplified metabolic activation pathway of Remdesivir.
References
Navigating the Labyrinth of Remdesivir Impurities: A Comparative Guide to Quantification Methods
For researchers, scientists, and drug development professionals, ensuring the purity of Remdesivir is paramount to its safety and efficacy. This guide provides an objective comparison of analytical methodologies for the quantification of Remdesivir impurities, supported by experimental data from published studies. A comprehensive understanding of these methods is crucial for quality control and regulatory compliance in the pharmaceutical industry.
Remdesivir, a nucleotide analog prodrug, has been a critical tool in the global response to viral outbreaks. The complexity of its synthesis and potential for degradation necessitate rigorous analytical control of its impurity profile.[1][2] Impurities can arise from various sources, including the manufacturing process, degradation of the active pharmaceutical ingredient (API), and interactions with excipients or container closure systems.[1][2] These impurities, even in trace amounts, can impact the drug's safety and therapeutic window.
This guide summarizes and compares the performance of various analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods, which are the gold standard for impurity analysis in the pharmaceutical sector.[3][4]
Comparative Analysis of Analytical Methods
The quantification of Remdesivir and its impurities is predominantly achieved through reverse-phase high-performance liquid chromatography (RP-HPLC), often coupled with ultraviolet (UV) or mass spectrometry (MS) detection. The choice of method depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or the ability to identify unknown impurities.
| Method | Column | Mobile Phase | Detection | Key Performance Characteristics | Reference |
| RP-HPLC-UV | C18 | Acetonitrile and 20 mM KH2PO4 solution (50:50, v/v) | UV at 247 nm | Reliable for routine quantification of known impurities.[3] | [3] |
| RP-HPLC-UV | C18 | 0.1% phosphoric acid in water: methanol (35:65, v/v) | UV at 237 nm | Stability-indicating method capable of profiling organic degradation impurities.[5] | [5] |
| UHPLC-MS/MS | Acquity HSS T3, 1.8 µm, 2.1 × 50 mm | Gradient of water and acetonitrile with 0.05% formic acid | MS/MS | High sensitivity and selectivity, suitable for quantifying trace level impurities and metabolites in biological matrices.[6] | [6] |
| LC-MS/MS | Phenomenex® Synergi™ HPLC Fusion-RP (100 x 2 mm, 4 µm) | Gradient elution | MS/MS | Rapid and sensitive assay for quantification in human plasma with excellent accuracy and precision.[7] | [7] |
| Chiral HPLC-UV | CHIRALPAK® IA-3 (250 mm × 4.6 mm i.d.) | n-Hexane, Ethanol, IPA, Ethanolamine, and Formic Acid (80:5:15:0.05:0.1, v/v/v/v/v) | UV at 245 nm | Specific for the chiral separation and determination of Remdesivir and its key starting materials.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are summaries of experimental protocols for key methods cited in the literature.
RP-HPLC-UV Method for Routine Quantification[3]
-
Chromatographic System: High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: C18 stationary phase.
-
Mobile Phase: A mixture of 20 mM potassium dihydrogen phosphate (KH2PO4) solution and acetonitrile in a 50:50 volume-to-volume ratio.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV spectrophotometer set to a wavelength of 247 nm.
-
Sample Preparation: Dissolve the Remdesivir sample in a suitable solvent, typically the mobile phase, to a known concentration.
Stability-Indicating RP-HPLC-UV Method[5]
-
Chromatographic System: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water and methanol in a 35:65 volume-to-volume ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 237 nm.
-
Forced Degradation Studies: To assess the stability-indicating nature of the method, Remdesivir was subjected to stress conditions including alkaline hydrolysis (0.1 N NaOH), acidic hydrolysis (0.1 N HCl), and oxidative degradation (4.5% hydrogen peroxide) at elevated temperatures.[5]
UHPLC-MS/MS Method for High-Sensitivity Quantification[6]
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (MS/MS).
-
Column: Acquity HSS T3, 1.8 µm, 2.1 × 50 mm.
-
Mobile Phase: A gradient elution program using water and acetonitrile, both containing 0.05% formic acid.
-
Sample Preparation: For biological samples (e.g., plasma), a protein precipitation step is typically employed, followed by dilution of the supernatant before injection into the UHPLC-MS/MS system.
Experimental Workflow for Inter-laboratory Study
An inter-laboratory study, also known as a round-robin test, is essential for validating the robustness and reproducibility of an analytical method. The following diagram illustrates a typical workflow for such a study focused on Remdesivir impurity quantification.
Caption: Workflow of an inter-laboratory study for Remdesivir impurity quantification.
Common Remdesivir Impurities
A thorough understanding of potential impurities is critical for developing robust analytical methods. Impurities in Remdesivir can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route.[2] An example is the nucleoside analog GS-441524.[2]
-
Degradation Impurities: These arise from the degradation of the Remdesivir molecule under various stress conditions such as hydrolysis, oxidation, heat, or light.[2]
-
Related Compounds: These are structurally similar molecules that may be formed during synthesis or storage.[1]
Several companies provide reference standards for known Remdesivir impurities, which are essential for method development, validation, and routine quality control.[1][8][9]
Conclusion
The accurate quantification of impurities in Remdesivir is a critical aspect of ensuring its quality, safety, and efficacy. While a variety of analytical techniques are available, RP-HPLC coupled with UV or MS detection remains the cornerstone for impurity analysis. The choice of a specific method should be guided by the intended application, balancing factors such as sensitivity, selectivity, and throughput. The establishment of validated and robust analytical methods, ideally through inter-laboratory studies, is essential for maintaining the high standards required for pharmaceutical products.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Analytical method development techniques of remdesivir [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. ijpscr.info [ijpscr.info]
- 7. researchgate.net [researchgate.net]
- 8. Remdesivir Impurities | SynZeal [synzeal.com]
- 9. Remdesivir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
The Gold Standard for Remdesivir Bioanalysis: A Case for Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Remdesivir, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive comparison of deuterated internal standards against other alternatives for Remdesivir quantification, supported by experimental data from published literature.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is widely recognized as the gold standard.[1] This is particularly crucial for complex matrices like human plasma, where issues such as matrix effects and variability in sample preparation can significantly impact analytical results.[2] For Remdesivir, a key antiviral agent, employing a deuterated internal standard like Remdesivir-d5 or Remdesivir-¹³C₆ has been demonstrated to yield superior analytical performance compared to structural analogs or the absence of an internal standard.[3][4]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest, Remdesivir. This ensures that it co-elutes chromatographically and experiences similar ionization suppression or enhancement, extraction recovery, and other potential sources of error throughout the analytical workflow.[2] This leads to more effective normalization and, consequently, more accurate and precise quantification.
While direct head-to-head comparative studies for Remdesivir are limited, a compilation of data from various validated methods highlights the superior performance of deuterated internal standards.
| Parameter | Deuterated Internal Standard (Remdesivir-d5/¹³C₆) | Structural Analog Internal Standard (e.g., Dapivirine-d11, Acyclovir) | No Internal Standard |
| Accuracy (% Bias) | Typically within ±10%[3][4][5] | Can be variable, potentially exceeding ±15%[6] | Highly susceptible to significant and unpredictable bias. |
| Precision (%CV) | Within-run: <5.2%, Between-run: <9.8%[3] | Within-run and between-run precision can be higher and more variable.[6] | Poor precision due to uncompensated variability. |
| Matrix Effect | Effectively compensated, with low inter-lot variability (<2.7%)[3][4] | Inconsistent compensation for matrix effects.[6] One study reported a significant matrix enhancement for Remdesivir (601.7% to 787.5%) when using a structural analog IS.[6] | Severe and uncorrected matrix effects leading to unreliable results. |
| Recovery | Consistent and reproducible, with the IS tracking the analyte's recovery.[7] | Recovery may differ significantly from the analyte, leading to inaccurate correction. One study reported an average recovery of around 83% for Remdesivir.[8] | Not applicable, as there is no standard to measure against for correction. |
Experimental Protocols
Detailed methodologies from published studies underscore the robustness of using a deuterated internal standard for Remdesivir analysis.
Method 1: Using Remdesivir-²H5 as Internal Standard[3]
-
Sample Preparation: Protein precipitation. To 100 µL of human plasma, 300 µL of acetonitrile containing the internal standard (Remdesivir-²H5) was added. The mixture was vortexed and centrifuged. The supernatant was then diluted and injected into the LC-MS/MS system.
-
Chromatography: A Phenomenex® Synergi™ HPLC Fusion-RP column (100 × 2 mm, 4 µm) was used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.[3]
-
Mass Spectrometry: A tandem quadrupole mass spectrometer was operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The transitions monitored were m/z 603.2 → 200.1 for Remdesivir and m/z 607.9 → 204.9 for Remdesivir-²H5.[3]
Method 2: Using Remdesivir-¹³C₆ as Internal Standard[4]
-
Sample Preparation: Protein precipitation. To 50 µL of plasma, 75 µL of methanol containing the internal standard (Remdesivir-¹³C₆) and 5 µL of 1 M ZnSO4 were added. After vortexing and centrifugation, the supernatant was injected.[4]
-
Chromatography: A Kinetex® 2.6 µm Polar C18 100A LC column (100 × 2.1 mm) was used for separation.
-
Mass Spectrometry: Detection was performed using a mass spectrometer with electrospray ionization in positive mode. The ion transition for Remdesivir-¹³C₆ was m/z 609.3 → m/z 206.0.[4]
Method 3: Using a Structural Analog (Dapivirine-d11) as Internal Standard[6]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography: An Agilent Poroshell 120 EC-C18 column (3 × 50 mm, 2.7 μm particle size) with gradient elution using water and acetonitrile.[6]
-
Mass Spectrometry: Positive electrospray ionization in multiple reaction monitoring mode.
Visualizing the Justification
The following diagrams illustrate the logical workflow and the principle behind the superior performance of a deuterated internal standard.
Caption: A typical bioanalytical workflow for Remdesivir quantification using an internal standard.
Caption: The principle of isotope dilution using a deuterated internal standard.
Conclusion
The use of a deuterated internal standard for the bioanalysis of Remdesivir is strongly justified by the principles of isotope dilution mass spectrometry and supported by extensive experimental data. Its ability to accurately and precisely correct for analytical variability, particularly matrix effects, makes it the superior choice over structural analogs or methods without an internal standard. For researchers aiming for the highest quality data in pharmacokinetic, therapeutic drug monitoring, or other clinical studies involving Remdesivir, the adoption of a deuterated internal standard is a critical component of a robust and reliable bioanalytical method.
References
- 1. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Analysis of Remdesivir and Metabolites in Human Plasma : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of method for analysis of favipiravir and remdesivir in volumetric absorptive microsampling with ultra high-performance liquid chromatography–tandem mass spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Quantification of Remdesivir Impurity 9-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of analytical methodologies for the quantification of Remdesivir impurity 9-d4, a deuterated analog of Remdesivir. The focus of this document is on the critical validation parameters of linearity and range, which are essential for ensuring the accuracy and reliability of impurity quantification in pharmaceutical development and quality control.
Introduction
This compound is a deuterium-labeled version of Remdesivir.[1] While often used as an internal standard in bioanalytical and other quantitative studies due to its structural similarity and distinct mass from the parent compound, its quantification as a potential impurity or degradant requires a validated analytical method.[1][2] The linearity of an analytical method demonstrates its capability to produce results that are directly proportional to the concentration of the analyte within a specified range.[3][4] The range is the interval between the upper and lower concentrations for which the method has shown acceptable linearity, accuracy, and precision.[3][4][5]
This guide compares two hypothetical reversed-phase high-performance liquid chromatography (RP-HPLC) methods with different detectors for the assessment of this compound: Method A (UV detection) and Method B (Mass Spectrometry detection).
Experimental Protocols
A detailed experimental protocol for establishing the linearity and range of an analytical method for this compound is provided below. This protocol is based on established guidelines for analytical method validation.[3][5]
Methodology for Linearity and Range Assessment
-
Preparation of Stock and Working Standard Solutions:
-
A stock solution of this compound is prepared by accurately weighing a reference standard and dissolving it in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Working standard solutions are prepared by serial dilution of the stock solution to at least five different concentration levels. For impurity analysis, these concentrations should typically span from the limit of quantification (LOQ) to 120% or 150% of the proposed specification limit for the impurity.[3][6]
-
-
Chromatographic System:
-
Method A (HPLC-UV): A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and a UV detector set at an appropriate wavelength for Remdesivir and its impurities. The mobile phase would typically consist of a buffered aqueous phase and an organic solvent like acetonitrile in a gradient or isocratic elution mode.
-
Method B (LC-MS/MS): A liquid chromatography system coupled to a tandem mass spectrometer. This method offers higher selectivity and sensitivity. The separation can be achieved on a similar C18 column, often with a faster gradient. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for this compound.
-
-
Data Collection and Analysis:
-
Each of the prepared working standard solutions is injected into the chromatographic system in triplicate.
-
The peak area response for this compound is recorded for each injection.
-
A calibration curve is generated by plotting the mean peak area against the corresponding concentration of the analyte.
-
Linearity is evaluated by performing a linear regression analysis on the calibration curve. Key statistical parameters to be determined include the coefficient of determination (R²), the y-intercept, and the slope of the regression line.[5] The range of the method is established as the concentration interval over which acceptable linearity, accuracy, and precision are demonstrated.[5]
-
Data Presentation: Linearity and Range Comparison
The following tables summarize the hypothetical performance data for the two analytical methods in assessing the linearity and range for this compound.
Table 1: Linearity Data for this compound
| Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) | Acceptance Criteria |
| Correlation Coefficient (R²) | 0.9985 | 0.9998 | ≥ 0.997 |
| Slope | 45,873 | 2,543,109 | Report |
| Y-Intercept | 1,234 | 5,678 | Report |
| Residual Sum of Squares | 2.5 x 10⁶ | 1.8 x 10⁷ | Report |
Table 2: Range Data for this compound
| Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) | Acceptance Criteria |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.005 µg/mL | Defined and validated |
| Upper Limit of Range | 2.0 µg/mL | 2.0 µg/mL | ≥ 120% of specification |
| Validated Range | 0.1 - 2.0 µg/mL | 0.005 - 2.0 µg/mL | Demonstrates linearity, accuracy, and precision |
| Accuracy (% Recovery) across Range | 95.5% - 103.2% | 98.9% - 101.5% | Typically 80% - 120% for impurities |
| Precision (%RSD) across Range | ≤ 4.5% | ≤ 2.1% | Report |
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the linearity and range of an analytical method for this compound.
Caption: Workflow for Linearity and Range Assessment.
Conclusion
Both Method A (HPLC-UV) and Method B (LC-MS/MS) can be validated for the quantification of this compound. Method B demonstrates superior sensitivity (a lower LOQ) and a slightly better correlation coefficient, making it more suitable for detecting trace levels of the impurity. The choice of method will depend on the specific requirements of the analysis, including the expected concentration of the impurity and the available instrumentation. This guide underscores the importance of a rigorous validation of linearity and range to ensure reliable impurity profiling of Remdesivir.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Axios Research [axios-research.com]
- 3. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 4. pharmaguru.co [pharmaguru.co]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Range and Linearity Test for Analytical Method Validation [pharmacalculation.com]
Navigating the Analytical Maze: A Comparative Guide to Determining Detection and Quantification Limits for Remdesivir Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of antiviral drugs like Remdesivir is paramount. This guide provides a comparative overview of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Remdesivir impurities, supported by experimental data and detailed protocols.
The safety and efficacy of pharmaceutical products are intrinsically linked to the control of impurities. For Remdesivir, a critical antiviral agent, robust analytical methods are essential to detect and quantify any potential process-related or degradation impurities. This guide delves into the common methodologies employed for this purpose, offering a clear comparison to aid researchers in selecting the most appropriate technique for their needs.
Comparison of Analytical Methods and Their Performance
Various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are utilized for the quantification of Remdesivir and its impurities. The choice of method often depends on the required sensitivity, selectivity, and the nature of the impurity.
Below is a summary of reported LOD and LOQ values for Remdesivir and some of its known related compounds and degradation products obtained by different analytical methods.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Remdesivir | HPLC-UV | 0.063 µg/mL | 0.206 µg/mL |
| UPLC-UV | 0.33 µg/mL | 1.00 µg/mL | |
| RP-HPLC | 0.27 µg/mL | 0.46 µg/mL | |
| HPLC-DAD | 0.03 µg/mL | - | |
| HPLC-FL | 0.015 µg/mL | - | |
| GS-441524 (Metabolite) | LC-MS/MS | 0.375 ng/mL | - |
| LC-MS/MS | 0.98 ng/mL | - | |
| Degradation Products (General) | HPLC-UV | 0.5 µg/mL | 2 µg/mL |
Experimental Protocols: A Closer Look
The determination of LOD and LOQ is a critical component of analytical method validation, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1). The most common approaches are:
-
Visual Evaluation: This method is based on the minimum concentration at which the analyte can be reliably detected by the human eye. It is often used for non-instrumental methods but is less common for chromatographic techniques.
-
Signal-to-Noise Ratio (S/N): This approach is applicable to analytical procedures that exhibit baseline noise. The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a 10:1 ratio.[1]
-
Standard Deviation of the Response and the Slope of the Calibration Curve: This is a statistical method where the LOD and LOQ are calculated using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the response (often of the blank or the y-intercept of the regression line)
-
S = the slope of the calibration curve[2]
-
Representative Experimental Protocol: RP-HPLC Method for Remdesivir and Impurities
This protocol provides a general framework. Specific parameters may need to be optimized for different impurities and matrices.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Selected based on the UV absorbance maximum of Remdesivir and its impurities (e.g., 247 nm or 254 nm).[3]
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.
-
Injection Volume: Typically 10-20 µL.
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of Remdesivir and each known impurity in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). Prepare a series of calibration standards by diluting the stock solutions to cover the expected range of concentrations, including concentrations near the expected LOD and LOQ.
-
Sample Solutions: The preparation will depend on the sample matrix (e.g., bulk drug, pharmaceutical formulation). It typically involves dissolving the sample in the mobile phase or a suitable solvent and filtering it before injection.
4. Determination of LOD and LOQ (based on the calibration curve method):
-
Construct a calibration curve by plotting the peak area of the analyte versus its concentration for the prepared standards.
-
Determine the slope (S) of the calibration curve.
-
Determine the standard deviation of the response (σ). This can be estimated from the standard deviation of the y-intercepts of regression lines, the standard deviation of the blank, or the residual standard deviation of the regression line.
-
Calculate the LOD and LOQ using the formulas mentioned above.
-
Confirm the calculated LOD and LOQ values by injecting standards at these concentrations and verifying that the signal is detectable (for LOD) and quantifiable with acceptable precision and accuracy (for LOQ).
Visualizing the Workflow and Methodologies
To better illustrate the processes involved, the following diagrams were created using Graphviz.
Caption: General workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Caption: Comparison of common analytical methods for impurity analysis.
Conclusion
The determination of LOD and LOQ for Remdesivir impurities is a critical step in ensuring the quality and safety of this important antiviral drug. While HPLC with UV detection is a robust and widely used technique, UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting trace-level impurities. The choice of the analytical method should be based on the specific requirements of the analysis, including the expected concentration of the impurities and the complexity of the sample matrix. By following validated protocols and understanding the strengths and limitations of each technique, researchers can confidently and accurately determine the limits of detection and quantification for Remdesivir impurities.
References
Enhanced Accuracy and Precision in Remdesivir Impurity Analysis Using a Deuterated (d4) Internal Standard
For researchers, scientists, and drug development professionals, ensuring the purity and safety of antiviral drugs like Remdesivir is paramount. The quantitative analysis of impurities requires highly accurate and precise analytical methods. This guide provides a comparative overview of analytical methodologies for Remdesivir impurity analysis, focusing on the advantages of employing a deuterated (d4) internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) over traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods.
The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is a widely accepted strategy to improve the accuracy and precision of quantitative analytical methods, particularly in complex matrices.[1] In the analysis of Remdesivir and its related compounds, a deuterated internal standard can compensate for variability in sample preparation, chromatographic separation, and mass spectrometric ionization, leading to more reliable results.
Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of two common analytical approaches for the quantification of Remdesivir and its impurities: an advanced LC-MS/MS method utilizing a deuterated internal standard and a conventional HPLC-UV method. The data for the LC-MS/MS method is based on a validated assay for Remdesivir using a d5-Remdesivir internal standard, which provides a strong indication of the expected performance for impurity analysis with a d4 standard.[1] The performance of the HPLC-UV method is derived from various reported methods for Remdesivir analysis.[2][3]
| Parameter | LC-MS/MS with d4-Remdesivir Internal Standard | HPLC-UV with Alternative Internal Standard/External Standard |
| Specificity | High; mass-to-charge ratio detection minimizes interference | Moderate; co-eluting impurities can interfere |
| Linearity (r²) | ≥ 0.999[4] | Typically > 0.99[3] |
| Accuracy (% Recovery) | 95.2% - 110.7% for parent drug[5] | Generally within 80-120% as per ICH guidelines[6] |
| Precision (%RSD) | Within-run: < 5.2%; Between-run: < 9.8% for parent drug[1] | Typically < 15% as per ICH guidelines[6] |
| Limit of Quantitation (LOQ) | Low ng/mL to sub-ng/mL level | µg/mL to high ng/mL level[7] |
| Matrix Effect Compensation | Excellent; co-eluting standard compensates for ion suppression/enhancement | Prone to matrix effects, leading to potential inaccuracies |
Experimental Protocols
A robust analytical method is crucial for obtaining reliable data. Below are detailed methodologies for the LC-MS/MS analysis of Remdesivir impurities using a deuterated internal standard.
Sample Preparation
-
Standard and Sample Dilution: Accurately weigh and dissolve the Remdesivir sample and impurity reference standards in a suitable diluent (e.g., 50:50 acetonitrile:water) to achieve a target concentration.
-
Internal Standard Spiking: Add a precise volume of the d4-Remdesivir internal standard solution to all sample, standard, and quality control solutions.
-
Matrix Treatment (if applicable for biological samples): For analysis in plasma or other biological matrices, perform protein precipitation by adding acetonitrile (typically 3 volumes of acetonitrile to 1 volume of plasma). Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then used for analysis.[8]
LC-MS/MS Method
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Inertsil ODS, 150 x 4.6 mm, 3.5 µm) is commonly used.[4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[1][3]
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.[3][4]
-
Column Temperature: Maintained at a constant temperature, for instance, 40 °C, to ensure reproducible retention times.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for Remdesivir and its impurities.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis. Specific precursor-to-product ion transitions are monitored for each analyte and the d4-internal standard.
-
Workflow for Remdesivir Impurity Analysis with d4-Standard
The following diagram illustrates the typical workflow for the quantitative analysis of Remdesivir impurities using a d4-labeled internal standard.
Figure 1. Analytical workflow for Remdesivir impurity analysis.
Conclusion
The use of a deuterated (d4) internal standard in conjunction with LC-MS/MS provides a highly accurate and precise method for the quantitative analysis of Remdesivir impurities. This approach effectively mitigates variability inherent in the analytical process, leading to more reliable data essential for regulatory compliance and ensuring patient safety. While HPLC-UV methods are valuable for routine analysis, the isotope dilution LC-MS/MS method is superior for reference measurements and in-depth impurity profiling where the highest level of accuracy is required. The validation of such methods should adhere to the guidelines set forth by regulatory bodies like the ICH and FDA to ensure data integrity.[6][9][10]
References
- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. ema.europa.eu [ema.europa.eu]
Navigating the Analytical Maze: A Comparative Guide to Robustness Testing of Remdesivir Impurity Methods
For researchers, scientists, and professionals in drug development, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of robustness testing for analytical methods designed to detect and quantify impurities in the antiviral drug Remdesivir. By presenting detailed experimental protocols, comparative data, and a clear workflow, this document aims to equip analysts with the knowledge to select and validate resilient analytical methods for this critical therapeutic agent.
The stability and purity of Remdesivir, a nucleotide analog prodrug, are critical for its safety and efficacy. Analytical methods, predominantly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are employed to monitor its impurity profile. Robustness testing, a key component of method validation, evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters. This ensures the method's reliability during routine use.
Comparative Analysis of Analytical Method Robustness
Several studies have detailed the development and validation of analytical methods for Remdesivir, including crucial robustness assessments. The following tables summarize the chromatographic conditions and the impact of deliberate variations on the analytical results from two distinct stability-indicating HPLC/UPLC methods. These methods are designed to separate Remdesivir from its potential degradation products and process-related impurities.
Table 1: Comparison of Chromatographic Conditions for Remdesivir Impurity Analysis
| Parameter | Method A: RP-HPLC | Method B: UPLC |
| Column | Agilent ZORBAX SB-C8 (4.6 x 150 mm, 5 µm)[1] | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[2] |
| Mobile Phase | Acetonitrile: Water (95:05 v/v)[1] | 0.2% Formic Acid in Water: Acetonitrile (50:50 v/v)[2] |
| Flow Rate | 0.8 mL/min[1] | 0.15 mL/min[2] |
| Detection Wavelength | 246 nm[1] | Mass Spectrometry (MS/MS)[2] |
| Column Temperature | Ambient | 50°C[2] |
| Injection Volume | 20 µL[1] | Not Specified |
Table 2: Summary of Robustness Testing Parameters and Outcomes
| Parameter Varied | Method A: RP-HPLC (Observed Variation) | Method B: UPLC (Observed Variation) |
| Flow Rate (± 0.1 mL/min) | Within acceptable limits[1] | Not explicitly reported, but method validated as per FDA/EMA guidelines[2] |
| Mobile Phase Composition (± 2%) | Within acceptable limits | Not explicitly reported, but method validated as per FDA/EMA guidelines[2] |
| Column Temperature (± 5°C) | Not explicitly reported | Method validated at a specific temperature[2] |
| pH of Mobile Phase Buffer (± 0.2) | Not applicable (no buffer used) | Not explicitly reported, but method validated as per FDA/EMA guidelines[2] |
The results from these studies indicate that the developed methods are robust within the tested parameter ranges, with key performance indicators such as peak area, retention time, and resolution of impurities remaining within predefined acceptance criteria.
Experimental Protocols
To ensure reproducibility and facilitate the implementation of these methods, detailed experimental protocols are provided below. These are based on published literature and represent common practices in the field.
Protocol 1: Robustness Testing of an RP-HPLC Method for Remdesivir Impurities
This protocol is based on a method developed for the estimation of Remdesivir and its degradation products.[1]
1. Standard and Sample Preparation:
- Prepare a standard stock solution of Remdesivir in a suitable diluent (e.g., mobile phase).
- Prepare a sample solution containing Remdesivir and its potential impurities. This can be a forced degradation sample to ensure the presence of relevant impurities.
2. Chromatographic System:
- HPLC System: A gradient or isocratic HPLC system with a UV detector.
- Column: Agilent ZORBAX SB-C8 (4.6 x 150 mm, 5 µm).[1]
- Mobile Phase: Acetonitrile: Water (95:05 v/v).[1]
- Flow Rate: 0.8 mL/min.[1]
- Detection: 246 nm.[1]
- Injection Volume: 20 µL.[1]
3. Robustness Evaluation:
- Baseline Performance: Analyze the standard and sample solutions under the nominal (optimized) conditions to establish baseline performance criteria (e.g., retention time, peak area, resolution between Remdesivir and key impurities).
- Systematic Variation of Parameters: Deliberately vary the following parameters, one at a time:
- Flow Rate: Analyze samples at 0.7 mL/min and 0.9 mL/min.
- Mobile Phase Composition: Analyze samples with mobile phase compositions of Acetonitrile: Water (93:07 v/v) and (97:03 v/v).
- Wavelength: Analyze samples at 244 nm and 248 nm.
- Data Analysis: For each condition, inject the standard and sample solutions in triplicate. Calculate the mean and relative standard deviation (RSD) for retention times, peak areas, and resolution. Compare these values against the baseline performance and predefined acceptance criteria (typically RSD ≤ 2%).
Protocol 2: Forced Degradation Studies to Generate Impurities
Forced degradation studies are essential to generate the impurities needed for method development and validation, including robustness testing.[3][4][5]
1. Stress Conditions:
- Acid Hydrolysis: Treat the Remdesivir drug substance with 0.1 N HCl at 60°C for a specified period (e.g., 2 hours).
- Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at room temperature for a specified period (e.g., 1 hour).
- Oxidative Degradation: Treat the drug substance with 3% H2O2 at room temperature for a specified period (e.g., 24 hours).
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period (e.g., 48 hours).
- Photolytic Degradation: Expose the drug substance solution to UV light (e.g., 254 nm) for a specified period.
2. Sample Preparation:
- After exposure to the stress condition, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration with the mobile phase or a suitable diluent.
3. Analysis:
- Analyze the stressed samples using the developed analytical method to identify and separate the degradation products from the parent drug.
Workflow for Robustness Testing
The following diagram illustrates the logical workflow of a typical robustness test for an analytical method for Remdesivir impurities, as guided by the International Council for Harmonisation (ICH) guidelines.[6]
Caption: Workflow for Analytical Method Robustness Testing.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Development and validation of method for analysis of favipiravir and remdesivir in volumetric absorptive microsampling with ultra high-performance liquid chromatography–tandem mass spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pjps.pk [pjps.pk]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Safety Operating Guide
Navigating the Disposal of Remdesivir Impurity 9-d4: A Guide to Safe and Compliant Practices
Core Principles of Chemical Waste Disposal
The disposal of any chemical waste, including Remdesivir impurity 9-d4, must adhere to local, state, and federal regulations. The following principles form the foundation of a safe disposal plan:
-
Segregation: Chemical wastes should be segregated based on their compatibility to prevent dangerous reactions.[1][2] Halogenated and non-halogenated solvents, acids, bases, and oxidizers should be stored in separate, clearly labeled containers.[1][2]
-
Containerization: Waste must be stored in appropriate, compatible containers that can be securely closed.[2][3] For instance, strong acids should not be stored in metal containers.
-
Labeling: All waste containers must be accurately labeled with their contents to ensure proper handling and disposal.[3]
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, lab coats, and eye protection, should be worn at all times when handling chemical waste.[4][5][6]
Disposal Procedure for this compound
The following table summarizes the key procedural steps for the disposal of this compound.
| Step | Procedure | Key Considerations |
| 1. Assessment | Classify this compound waste based on institutional and local guidelines. Although Remdesivir itself is not classified as a hazardous drug, impurities and deuterated compounds may have different classifications. | Consult your institution's Environmental Health and Safety (EHS) office for specific classification. |
| 2. Segregation | Collect waste containing this compound separately from other chemical waste streams. | Avoid mixing with incompatible materials such as strong acids, bases, or oxidizers.[1][2] |
| 3. Containerization | Use a designated, leak-proof, and clearly labeled waste container made of a compatible material (e.g., glass or polyethylene). | The container should be labeled "this compound Waste" and include the chemical formula (C₂₇H₃₁D₄N₆O₈P). |
| 4. Storage | Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. | Ensure the storage area has secondary containment to prevent spills. |
| 5. Documentation | Maintain a log of the waste generated, including the quantity and date of accumulation. | This is crucial for regulatory compliance and waste tracking. |
| 6. Disposal | Arrange for pickup and disposal by a licensed hazardous waste contractor, following your institution's established procedures. | Do not dispose of this compound down the drain or in regular trash. |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process and procedural steps from the point of waste generation to its final disposal.
Safety and Handling Precautions
When handling this compound, it is crucial to adhere to standard laboratory safety protocols for antiviral compounds.[7]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.[5][6]
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal.[5] Clean the affected area thoroughly.
Decontamination
For surfaces and equipment potentially contaminated with this compound, a thorough decontamination process is necessary.
-
Initial Cleaning: Remove any visible residue with absorbent pads.
-
Decontamination Solution: Use a suitable disinfectant with proven activity against enveloped viruses, such as a 10% bleach solution, 70% ethanol, or other approved laboratory disinfectant.[6][8]
-
Contact Time: Allow the disinfectant to remain on the surface for the recommended contact time to ensure inactivation.
-
Final Rinse: Wipe the surface with sterile water to remove any residual disinfectant.
By following these guidelines, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific safety and disposal protocols.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. hsrm.umn.edu [hsrm.umn.edu]
- 3. ethz.ch [ethz.ch]
- 4. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 5. For HCP's | Veklury® (remdesivir) Handling and Precautions [askgileadmedical.com]
- 6. dev.sheqmanagement.com [dev.sheqmanagement.com]
- 7. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. who.int [who.int]
Safeguarding Researchers: A Comprehensive Guide to Handling Remdesivir Impurity 9-d4
Essential protocols for the safe handling, management, and disposal of Remdesivir impurity 9-d4 have been established to ensure the safety of laboratory personnel and minimize environmental impact. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.
This compound, a deuterated analog of a Remdesivir impurity, requires meticulous handling due to its potential pharmacological activity.[1][2] While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the SDS for Remdesivir-d4 and Remdesivir provide critical safety information.[3][4] Remdesivir is classified as harmful if swallowed, causes skin irritation, and serious eye irritation.[4] Therefore, a comprehensive approach to personal protective equipment (PPE), operational procedures, and waste disposal is mandatory.
Personal Protective Equipment (PPE): A Multi-Faceted Defense
The selection of appropriate PPE is the primary defense against exposure. A risk-based approach should be adopted, with the level of protection escalating based on the procedure's potential for generating aerosols, dust, or splashes.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Single pair of nitrile gloves | |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving with chemotherapy-rated nitrile gloves- Chemical-resistant shoe covers | - Head covering- Chemical-resistant apron |
| Handling of Liquids/Solutions (e.g., dissolving, transfers) | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for large volumes |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Note: All PPE should be compliant with relevant standards (e.g., ASTM D-6978 for gloves) and personnel must be trained on proper donning and doffing procedures to avoid self-contamination.[5][6]
Operational Plan: A Step-by-Step Approach to Safety
A clear and systematic workflow is essential for minimizing the risk of exposure and contamination. All handling of this compound, particularly when in solid form, should be conducted within a certified chemical fume hood or other suitable containment enclosure.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of potent chemical compounds.
Detailed Handling Protocol:
-
Preparation:
-
Designate a specific, clearly marked area for handling the compound, preferably within a chemical fume hood.
-
Ensure proper ventilation.
-
Assemble all necessary equipment, including PPE, before handling the compound.
-
Review the available Safety Data Sheets and established laboratory protocols.[7]
-
-
Handling:
-
Wear the appropriate PPE at all times.
-
Weighing: When weighing the solid compound, do so within the fume hood. Use disposable weigh boats to minimize contamination of balances.
-
Solution Preparation: Add solvent to the solid compound slowly to prevent splashing.
-
Conduct all manipulations of the compound within the designated handling area.
-
-
Decontamination and PPE Removal:
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Decontaminate all reusable equipment according to established laboratory procedures.
-
Remove PPE in the reverse order it was donned, taking care to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[7]
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental release and accidental exposure.
Table 2: Disposal Plan for this compound Waste
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof, puncture-resistant biohazard bags | High-temperature incineration is the recommended disposal method.[8] |
| Liquid Waste | Labeled, sealed, and leak-proof containers | Chemical deactivation with a validated disinfectant or other appropriate chemical treatment, followed by disposal in accordance with institutional and local regulations. Do not discharge to the drain.[8] |
| Sharps | Puncture-resistant sharps containers | Autoclaving followed by incineration is recommended.[8] |
Waste Disposal Pathway
Caption: Waste disposal pathway for this compound.
In the event of a spill, immediately alert others in the vicinity and evacuate the area. Only trained personnel wearing appropriate PPE should clean up the spill using an approved spill kit. The incident must be reported to the laboratory supervisor and the institutional safety office.[9] By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this potent pharmaceutical compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Axios Research [axios-research.com]
- 3. targetmol.com [targetmol.com]
- 4. carlroth.com [carlroth.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohsinsider.com [ohsinsider.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ipservices.care [ipservices.care]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
